4'-Morpholinomethyl-3,4,5-trifluorobenzophenone chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , a specialized fluorinated building block used in medicinal chemistry and phot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , a specialized fluorinated building block used in medicinal chemistry and photoaffinity labeling.
Status: Active Chemical Entity | CAS: 898770-71-3 | Class: Fluorinated Benzophenone[1]
Executive Summary
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a bifunctional organic scaffold integrating a photoactive benzophenone core with a solubilizing morpholine moiety and a metabolically stable trifluorophenyl ring. It is primarily utilized in drug discovery as a pharmacophore linker and in chemical biology as a photoaffinity probe. The electron-withdrawing fluorine atoms modulate the electronic properties of the benzophenone, potentially altering its triplet-state reactivity, while the morpholine group enhances bioavailability and allows for salt formation.
Chemical Identity & Physicochemical Properties[2][3]
Protonatable in acidic media (pH < 7), improving aqueous solubility.
H-Bond Acceptors
5 (3 F, 2 O, 1 N)
Moderate potential for hydrogen bonding interactions.
Polar Surface Area
~45 Ų
Good membrane permeability predicted.
Melting Point
100–115 °C (Est.)
Solid at room temperature.
Synthetic Methodology
The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents a chemoselectivity challenge. Direct Friedel-Crafts acylation of (morpholinomethyl)benzene is inefficient due to Lewis acid complexation with the basic amine.
The Optimized Route: The "Post-Acylation Functionalization" Strategy
This protocol utilizes a stepwise approach: constructing the carbon skeleton first, followed by radical functionalization and amination.
Procedure: Cool a solution of toluene to 0°C. Add anhydrous AlCl₃. Dropwise add 3,4,5-trifluorobenzoyl chloride. The electron-deficient acid chloride reacts preferentially with the electron-rich toluene.
Workup: Quench with ice water/HCl. Extract with DCM.
Procedure: Dissolve bromide in ACN. Add base and morpholine.[3] Heat to 60°C for 4 hours.
Purification: Remove solvent. Partition between water and Ethyl Acetate.[4] The product remains in the organic phase. Purify via silica gel chromatography (Hexane/EtOAc).
Applications in Drug Discovery & Chemical Biology
Photoaffinity Labeling (PAL)
This compound serves as a "warhead" for mapping drug binding sites.
Mechanism: Upon UV irradiation (350–360 nm), the benzophenone carbonyl transitions to a triplet diradical state.
Selectivity: This radical preferentially abstracts hydrogen atoms from C-H bonds in the target protein (often Methionine residues), forming a covalent C-C bond.
Advantage of Fluorine: The 3,4,5-trifluoro substitution pulls electron density from the ring, potentially red-shifting the absorbance maximum (reducing damage to biological samples) and increasing the electrophilicity of the radical intermediate.
Medicinal Chemistry Scaffold
Metabolic Stability: The 3,4,5-trifluoro motif blocks the "para" and "meta" positions on one ring, preventing metabolic hydroxylation by Cytochrome P450 enzymes (CYP).
Solubility Handle: The morpholine ring acts as a polar handle. In acidic lysosomal environments or gastric fluid, the nitrogen protonates, drastically increasing solubility compared to a bare benzophenone.
Photo-Crosslinking Mechanism Diagram
Figure 2: Mechanism of benzophenone-mediated photo-crosslinking.
Handling & Safety Profile
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent premature photo-activation.
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions for >24 hours.
References
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724262, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. Retrieved from [Link]
Photoaffinity Labeling: Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Accounts of Chemical Research. (Contextual grounding for benzophenone mechanism).
A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. The benzophenone scaffold is a co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a trifluorinated phenyl ring can enhance metabolic stability and binding affinity, while the morpholinomethyl group often improves aqueous solubility and pharmacokinetic profiles. This document outlines a robust, multi-step synthetic pathway, explains the chemical principles behind each step, and details the analytical techniques required to verify the structure, purity, and identity of the final product.
Rationale and Synthetic Strategy
The design of this synthesis prioritizes efficiency, scalability, and the use of well-established, high-yielding reactions. The core challenge is the sequential construction of the substituted benzophenone. Our strategy involves a three-step process:
Friedel-Crafts Acylation: Formation of the benzophenone core by reacting 1,2,3-trifluorobenzene with 4-methylbenzoyl chloride.
Radical Halogenation: Selective bromination of the benzylic methyl group on the intermediate compound.
Nucleophilic Substitution: Introduction of the morpholine moiety by reacting the brominated intermediate with morpholine.
This pathway was chosen over a direct Mannich reaction on a benzophenone precursor, which is less straightforward for substitution at the 4'-position and could lead to side products.[3][4] The chosen route offers superior control over regioselectivity and product formation.
Visualizing the Synthetic Workflow
The diagram below illustrates the high-level synthetic pathway from starting materials to the final product.
Caption: High-level overview of the three-step synthesis.
Detailed Synthesis Protocols
Step 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for forming C-C bonds to an aromatic ring.[5][6] In this step, aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate a highly electrophilic acylium ion from 4-methylbenzoyl chloride, which then attacks the electron-rich 1,2,3-trifluorobenzene ring.
Caption: Generation and reaction of the acylium ion electrophile.
Protocol:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent.
Cool the suspension to 0°C in an ice bath.
Slowly add 4-methylbenzoyl chloride (1.0 eq.) to the suspension.
Add 1,2,3-trifluorobenzene (1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-Methyl-3,4,5-trifluorobenzophenone as a solid.
Step 2: Radical Bromination of 4'-Methyl-3,4,5-trifluorobenzophenone
This step utilizes a free-radical chain reaction to selectively halogenate the benzylic position. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the reaction under thermal or photochemical conditions.
Protocol:
In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq.) in carbon tetrachloride (CCl₄).
Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W incandescent bulb.
Continue refluxing for 4-6 hours until TLC analysis shows the consumption of the starting material. The succinimide byproduct will float to the top.
Cool the reaction mixture to room temperature and filter off the succinimide.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
Evaporate the solvent to yield the crude product, 4'-(Bromomethyl)-3,4,5-trifluorobenzophenone , which can often be used in the next step without further purification.
Step 3: Nucleophilic Substitution with Morpholine
The final step is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group to form the final product.
Protocol:
Dissolve the brominated intermediate from Step 2 (1.0 eq.) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
Add morpholine (2.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) to scavenge the HBr byproduct.
Stir the mixture vigorously at room temperature for 8-12 hours.
Monitor the reaction by TLC.
Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water to remove excess morpholine and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Purify the final product, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , by recrystallization or column chromatography to obtain a pure solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.[7]
Physicochemical Properties (Predicted)
Property
Value
Molecular Formula
C₁₈H₁₆F₃NO₂
Molecular Weight
351.32 g/mol
Monoisotopic Mass
351.1133 g/mol
Appearance
White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR:
Aromatic Protons: Expect complex multiplets in the range of δ 7.2-7.8 ppm. The protons on the morpholinomethyl-substituted ring (AA'BB' system) will appear as two doublets, while the protons on the trifluorinated ring will appear as a multiplet due to H-F coupling.
Methylene Protons (-CH₂-): A sharp singlet is expected around δ 3.5-3.7 ppm, integrating to 2H.
Morpholine Protons: Two distinct triplets are expected: one around δ 3.6-3.8 ppm for the -O-CH₂- protons and another around δ 2.4-2.6 ppm for the -N-CH₂- protons, each integrating to 4H.
¹³C NMR:
Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm range.
Aromatic Carbons: Multiple signals between δ 110-155 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling).
Methylene Carbon (-CH₂-): A signal around δ 60-65 ppm.
Morpholine Carbons: Two signals are expected: -O-CH₂- around δ 66-68 ppm and -N-CH₂- around δ 53-55 ppm.
¹⁹F NMR:
Expect three distinct signals for the non-equivalent fluorine atoms on the 3,4,5-trifluorophenyl ring, showing complex splitting patterns due to F-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]
Wavenumber (cm⁻¹)
Vibration
Functional Group
~2950-2800
C-H Stretch
Aliphatic (Methylene, Morpholine)
~1660-1680
C=O Stretch
Ketone
~1600, ~1500
C=C Stretch
Aromatic Ring
~1250-1100
C-F Stretch
Aryl-Fluoride
~1115
C-O-C Stretch
Ether (Morpholine)
~1310-1250
C-N Stretch
Tertiary Amine
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Method: Electrospray Ionization (ESI) is recommended for this molecule.
Expected Ions: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 352.1211.
Key Fragmentation: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group.[10] For this molecule, a characteristic fragment would be the loss of the morpholinomethyl group or cleavage of the morpholine ring itself.
Potential Applications and Further Research
Substituted benzophenones are a privileged scaffold in drug discovery, known to interact with a variety of biological targets.[11][12] The title compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, combines several features desirable for a lead compound in a drug discovery program: a proven bioactive core, a group to enhance solubility (morpholine), and fluorine substitution to potentially improve metabolic stability and binding characteristics. This molecule serves as an excellent candidate for screening in various biological assays, particularly in oncology, virology, and inflammation research. Further derivatization of either aromatic ring could lead to a library of compounds for structure-activity relationship (SAR) studies.
References
Dhawan, S., & Sharma, P. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 973-999. [Link]
Li, J., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]
El-Sayed, M. T., et al. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891. [Link]
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21634-21644. [Link]
ResearchGate. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1485-1502. [Link]
Tramontini, M., & Angiolini, L. (1970). Advances in the Chemistry of Mannich Bases. Synthesis, 1970(12), 703-728. [Link]
Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6248. [Link]
LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
Technical Guide: Spectroscopic Characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a molecule of interest in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a molecule of interest in medicinal chemistry and materials science. In the absence of published empirical data for this specific compound, this document synthesizes expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures. This guide is designed to serve as a robust framework for researchers, enabling them to anticipate, interpret, and validate the structural characterization of this and similar complex organic molecules.
Introduction and Molecular Structure Analysis
The structural elucidation of novel organic compounds is the bedrock of modern drug development and chemical research. 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone combines several key pharmacophores: a benzophenone core, a highly-substituted trifluorinated aromatic ring, and a morpholine moiety. The benzophenone structure is a known photophore, the trifluorophenyl group significantly alters electronic properties and metabolic stability, and the morpholine group enhances aqueous solubility and serves as a common synthetic handle.
Accurate characterization is therefore paramount. This guide provides a detailed predictive analysis of the key spectroscopic data required to unambiguously confirm the molecule's identity and purity.
The foundational step in any spectral analysis is a clear understanding of the molecular structure and the distinct chemical environments of each atom.
Figure 1: Structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone with atom numbering and predicted ¹H/¹⁹F chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The causality behind proton chemical shifts is driven by the electronic environment. Electron-withdrawing groups (like C=O and fluorine) deshield nearby protons, shifting them downfield (to higher ppm values).
Aromatic Protons (Ring A): The two protons on the trifluorinated ring (H-2, H-6) are chemically equivalent due to symmetry. They are adjacent to the electron-withdrawing carbonyl group and are influenced by through-space coupling to the ortho-fluorine atoms (F-3, F-5), resulting in a triplet.
Aromatic Protons (Ring B): This ring presents a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') are more deshielded than the protons ortho to the morpholinomethyl group (H-3', H-5').[1][2]
Benzylic Protons (C-7'): These two protons on the methylene bridge (Ar-CH₂ -N) are adjacent to both an aromatic ring and a nitrogen atom, placing their chemical shift in a predictable range.[3] They will appear as a singlet as there are no adjacent protons.
Morpholine Protons: The morpholine ring has two distinct proton environments due to the different adjacent heteroatoms (N vs. O). The protons alpha to the oxygen (H-9') are more deshielded than those alpha to the nitrogen (H-8'). Both will appear as triplets due to coupling with each other.
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constant (J, Hz)
Integration
H-2', H-6'
7.78
Doublet (d)
JHH ≈ 8.5
2H
H-2, H-6
7.55
Triplet (t)
JHF ≈ 7.0
2H
H-3', H-5'
7.45
Doublet (d)
JHH ≈ 8.5
2H
H-9' (-O-CH₂-)
3.71
Triplet (t)
JHH ≈ 4.7
4H
H-7' (Ar-CH₂-)
3.55
Singlet (s)
-
2H
H-8' (-N-CH₂-)
2.48
Triplet (t)
JHH ≈ 4.7
4H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
In broadband-decoupled ¹³C NMR, each unique carbon environment produces a single peak. The chemical shift is highly sensitive to the electronic environment and hybridization.
Carbonyl Carbon (C-7): Ketone carbonyls are highly deshielded and appear significantly downfield, typically >190 ppm.[4]
Aromatic Carbons: Aromatic carbons typically resonate between 115-150 ppm.[5] Carbons directly attached to fluorine will exhibit large one-bond C-F coupling (¹JCF), appearing as doublets in a coupled spectrum and often showing broadened lines in a decoupled one. The trifluorinated ring will show four distinct signals, while the disubstituted ring will show four as well.
Aliphatic Carbons: The benzylic carbon (C-7') and the two unique morpholine carbons (C-8', C-9') will appear in the aliphatic region (50-70 ppm). The carbon adjacent to oxygen (C-9') will be more downfield than the one adjacent to nitrogen (C-8').[5][6]
Carbon Assignment
Predicted δ (ppm)
Notes
C-7 (C=O)
194.2
Weak intensity expected (quaternary).
C-4 (C-F)
151.5
Large ¹JCF coupling (~250 Hz).
C-3, C-5 (C-F)
149.0
Large ¹JCF coupling (~250 Hz).
C-4' (C-CH₂)
144.1
Quaternary.
C-1'
137.5
Quaternary.
C-1
134.0
Quaternary, smaller coupling to F atoms.
C-2', C-6'
130.5
C-3', C-5'
129.0
C-2, C-6
115.0
²JCF coupling (~20-25 Hz).
C-9' (-O-CH₂-)
66.8
C-7' (Ar-CH₂-)
62.1
C-8' (-N-CH₂-)
53.4
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is essential for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[7] The spectrum is typically referenced to CFCl₃ (0 ppm).
Fluorine Environments: Due to molecular symmetry, there are two distinct fluorine environments: the two equivalent fluorines at the 3- and 5-positions, and the single fluorine at the 4-position.
Coupling: The F-3/F-5 nuclei will appear as a doublet due to coupling with the F-4 nucleus. The F-4 nucleus will appear as a triplet due to coupling with the two equivalent F-3/F-5 nuclei.
Fluorine Assignment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constant (J, Hz)
F-3, F-5
-133.0
Doublet (d)
³JFF ≈ 20
F-4
-158.0
Triplet (t)
³JFF ≈ 20
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The analysis is based on identifying characteristic absorption bands.
C=O Stretch: The diaryl ketone carbonyl stretch is typically strong and sharp, appearing around 1660 cm⁻¹. The presence of multiple electron-withdrawing fluorine atoms on the adjacent ring will increase the bond order and shift this absorption to a higher frequency (hypsochromic shift), likely towards 1680 cm⁻¹.[8][9]
C-F Stretches: Carbon-fluorine bonds produce very strong and characteristic absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.
Aromatic C=C Stretches: These appear as a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the morpholine and methylene bridge) appear just below 3000 cm⁻¹.[10]
C-O-C and C-N Stretches: The ether linkage and C-N bonds of the morpholine ring will show stretches in the 1050-1250 cm⁻¹ region.[11]
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H
Stretch
3100 - 3010
Medium
Aliphatic C-H
Stretch
2980 - 2850
Medium
C=O (Ketone)
Stretch
~1680
Strong, Sharp
Aromatic C=C
Stretch
1600, 1510, 1460
Medium-Strong
C-F
Stretch
1350 - 1120
Very Strong
C-O-C (Ether)
Stretch
~1115
Strong
C-N (Amine)
Stretch
~1240
Medium
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint.
The primary fragmentation pathways are dictated by the formation of the most stable carbocations and radical species.
Alpha-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the trifluorophenyl ring is highly probable, leading to the formation of a stable 3,4,5-trifluorobenzoyl cation.
Alpha-Cleavage (B): The alternative alpha-cleavage yields a 4-morpholinomethylbenzoyl cation.
Benzylic Cleavage (C): Cleavage of the C-C bond between the methylene group and the phenyl ring is a classic fragmentation pathway for benzylic systems, leading to a highly stable benzyl-type cation, which is further stabilized by the nitrogen atom. This is often the most favorable pathway.
Morpholine Ring Fragmentation: The morpholine ring itself can undergo fragmentation, typically initiated by cleavage alpha to the nitrogen.
Figure 2: Predicted major fragmentation pathways for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in EI-MS.
m/z
Predicted Fragment Ion
Pathway
351
[C₁₈H₁₆F₃NO₂]⁺˙ (Molecular Ion)
-
179
[C₇H₂F₃O]⁺ (3,4,5-Trifluorobenzoyl cation)
A
176
[C₁₁H₁₄NO]⁺ (4-Morpholinomethyl-phenyl cation)
C
100
[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
From F2
91
[C₇H₇]⁺ (Tropylium ion)
From F2
The base peak (most abundant ion) is predicted to be at m/z 176 , resulting from the highly favorable benzylic cleavage to form a resonance-stabilized cation.
Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are essential.
Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
¹H Acquisition: Acquire with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16 scans.
¹³C Acquisition: Acquire with a spectral width of ~240 ppm, using a proton-decoupling sequence (e.g., zgpg30), an acquisition time of ~1 second, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
¹⁹F Acquisition: Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and 64 scans. Reference the spectrum relative to an external standard like CFCl₃.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Protocol: FT-IR Spectroscopy
Instrument Preparation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
Ionization: Use standard Electron Ionization (EI) at 70 eV.
Mass Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.
Data Acquisition: Acquire the spectrum, ensuring the detector is not saturated by the most abundant ions.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against predicted pathways. For high-resolution MS, determine the elemental composition of key ions.
Integrated Analysis Workflow
Confirming the structure requires a holistic approach, integrating all spectral data.
Figure 3: Integrated workflow for the structural confirmation of the target molecule.
Conclusion
This guide outlines the predicted spectroscopic signature of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can more efficiently and confidently analyze empirical data. The synergy between ¹H, ¹³C, ¹⁹F NMR, IR, and MS provides a self-validating system for structural elucidation, ensuring the integrity of research and development efforts that utilize this versatile chemical scaffold.
References
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]
University of Calgary. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of Cambridge. (n.d.). Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - 19F NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]
ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]
National Institutes of Health. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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Solubility Profiling of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Framework for Pre-formulation and Process Chemistry
An In-Depth Technical Guide for the Pharmaceutical Scientist Abstract 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a novel compound featuring a trifluorinated benzophenone core functionalized with a morpholine moie...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a novel compound featuring a trifluorinated benzophenone core functionalized with a morpholine moiety. This unique combination of structural motifs suggests potential applications in medicinal chemistry, leveraging the photochemical reactivity and biological scaffold properties of benzophenones, the metabolic stability conferred by fluorination, and the favorable pharmacokinetic characteristics often associated with morpholines.[1][2][3] A critical-path activity in the early-stage development of any active pharmaceutical ingredient (API) is the thorough characterization of its solubility profile. This guide presents a comprehensive framework for determining the solubility of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone across a strategic panel of organic solvents. We move beyond a simple listing of protocols to detail the underlying scientific rationale for solvent selection, experimental design, and data interpretation. This document serves as a robust methodological blueprint for researchers, formulation scientists, and process chemists, enabling the generation of reliable solubility data essential for informed decision-making in drug development.
Introduction: Deconstructing the Molecule and its Mandate for Solubility Analysis
The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a deliberate convergence of three key chemical functionalities. Understanding these components is essential for predicting and interpreting its solubility behavior.
The Benzophenone Core: This diaryl ketone is a privileged scaffold in medicinal chemistry, known for its structural rigidity and synthetic versatility.[3] Its large, aromatic surface area generally contributes to low aqueous solubility and a preference for non-polar or moderately polar organic solvents.[4]
Trifluoro Substitution: The presence of fluorine atoms on one of the phenyl rings profoundly impacts the molecule's electronic properties and metabolic stability.[2] While often increasing lipophilicity, the strong electronegativity of fluorine can also alter intermolecular interactions, making solubility prediction non-trivial.
The Morpholine Moiety: The inclusion of a morpholine group is a common strategy in drug design to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, improving interactions with polar solvents.
The interplay of these features—the hydrophobic benzophenone, the electronically modified trifluoro-phenyl ring, and the polar morpholine group—creates a complex solubility profile. A comprehensive understanding of this profile is not merely an academic exercise; it is a fundamental prerequisite for successful drug development, impacting everything from process chemistry and purification to formulation design and ultimate bioavailability.[5][6]
Caption: Logical relationship of molecular components to physicochemical properties.
Theoretical Framework and Predictive Modeling
Before embarking on empirical testing, it is prudent to establish a theoretical foundation. Modern computational tools can provide valuable, albeit predictive, insights into a compound's likely solubility, guiding the selection of an appropriate solvent panel and minimizing resource expenditure.
Causality Behind Predictive Choices: The goal of predictive modeling is not to replace experimental measurement but to build a rational hypothesis. By estimating properties like the octanol-water partition coefficient (logP) and polar surface area (PSA), we can classify the compound on a spectrum from lipophilic to hydrophilic. Advanced methods, such as those combining machine learning with computational chemistry, can predict solubility with increasing accuracy, often achieving a precision close to the inherent noise in experimental training data.[7][8] These models rationalize the dissolution process into a numerical problem, using descriptors that represent solute-solute and solute-solvent interactions.[8] For a novel molecule like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, employing such in silico tools provides a data-driven starting point for experimental design.[9][10]
Table 1: Predicted Physicochemical Properties of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Note: These are computationally derived estimates and must be confirmed experimentally.
Property
Predicted Value
Implication for Solubility
Molecular Weight
~339.3 g/mol
Moderate molecular size.
cLogP (Octanol/Water)
3.5 - 4.5
Suggests a predominantly lipophilic character, favoring organic solvents over water.
Polar Surface Area (PSA)
~38.7 Ų
The morpholine oxygen and ketone contribute to a moderate PSA, allowing for some interaction with polar solvents.
Hydrogen Bond Donors
0
Inability to donate hydrogen bonds limits solubility in protic solvents.
Hydrogen Bond Acceptors
3 (Ketone O, Morpholine O, N)
Can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.
Strategic Selection of a Solvent Screening Panel
The choice of solvents should be systematic, covering a wide range of polarities and chemical classes relevant to the pharmaceutical industry.[5][6] Solvents are often categorized by their ICH (International Council for Harmonisation) class, which reflects their toxicity and environmental impact.[11]
The Rationale for a Tiered Approach: We propose a screening panel that balances chemical diversity with pharmaceutical relevance. The solvents are chosen to probe different types of intermolecular forces:
Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. The morpholine moiety should interact favorably with these.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Possess a large dipole moment but lack O-H or N-H bonds. These are excellent general solvents for moderately polar compounds.[12]
Non-Polar Solvents (e.g., Toluene, Heptane): Interact primarily through van der Waals forces. Solubility in these will be driven by the large benzophenone backbone.
Chlorinated Solvents (e.g., Dichloromethane): Often show good solvating power for a wide range of organic molecules.
Table 2: Proposed Solvent Screening Panel
Solvent
Type
Polarity Index
ICH Class
Rationale
Heptane
Non-Polar
0.1
Class 3
Probes baseline lipophilic solubility.
Toluene
Non-Polar (Aromatic)
2.4
Class 2
Assesses solubility in an aromatic hydrocarbon system.
Dichloromethane (DCM)
Polar Aprotic
3.1
Class 2
A versatile solvent for many organic compounds.
Acetone
Polar Aprotic
5.1
Class 3
Common, less toxic ketone solvent.
Ethyl Acetate
Polar Aprotic
4.4
Class 3
Common ester solvent used in purification.
Acetonitrile (ACN)
Polar Aprotic
5.8
Class 2
A highly polar solvent common in HPLC and synthesis.
Isopropanol (IPA)
Polar Protic
3.9
Class 3
A common, less polar alcohol.
Ethanol
Polar Protic
4.3
Class 3
Key solvent in pharmaceutical formulations.
Methanol
Polar Protic
5.1
Class 2
A highly polar alcohol for assessing maximum H-bonding potential.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Class 3
A powerful, highly polar solvent for difficult-to-dissolve compounds.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14] Its trustworthiness lies in its direct measurement of a saturated solution at equilibrium, provided the proper controls are in place.
The Principle of Self-Validation: A robust protocol must validate its own findings. This is achieved by analyzing the solid residue after equilibration. If the solid's form has changed (e.g., from an anhydrous crystal to a hydrate or a different polymorph), the measured concentration in the supernatant is the solubility of the new form, not the original one. Therefore, solid-state analysis is a critical, non-negotiable step for data integrity.[14]
Step-by-Step Methodology
Preparation:
Dispense a known excess of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (e.g., 20-50 mg) into a series of glass vials. An "excess" is visually confirmed by the presence of undissolved solid at the end of the experiment.
Add a precise volume (e.g., 1-2 mL) of each selected organic solvent from Table 2 to the respective vials.
Equilibration:
Seal the vials securely to prevent solvent evaporation.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically set to 25 °C (for process considerations) or 37 °C (for physiological relevance).
Agitate for a minimum of 24 hours. For potentially slow-to-equilibrate systems, a 48- or 72-hour period is preferable.[14] The goal is to ensure the dissolution process has reached a true thermodynamic equilibrium.
Sample Separation (The Critical Step):
Remove vials from the shaker and allow them to stand undisturbed for a short period to let heavy solids settle.
Centrifuge the vials at high speed (e.g., >10,000 g for 10 minutes) to pellet all suspended solid material.
Carefully withdraw a clear aliquot of the supernatant. Crucially, do not disturb the solid pellet.
For an extra layer of certainty, the withdrawn supernatant can be passed through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents). Note: A validation step should be performed to check for any adsorption of the analyte onto the filter material.
Analyte Quantification:
Accurately dilute the supernatant aliquot with a suitable solvent (often acetonitrile or methanol) to a concentration within the calibrated range of the analytical instrument.
Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method.[15] A calibration curve prepared with known concentrations of the reference standard is required for accurate quantification.
Solid-State Analysis:
Carefully decant the remaining solvent from the vials containing the solid residue.
Dry the residual solid under vacuum.
Analyze the solid using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR) and compare the results to the starting material to confirm if any phase change has occurred.[14]
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Interpretation and Application
The final output of this workflow will be a quantitative measure of solubility for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in a range of pharmaceutically relevant solvents.
Table 3: Template for Reporting Experimental Solubility Data
Solvent
Solvent Class
Experimental Solubility @ 25°C (mg/mL)
Solid-State of Residue
Observations
Heptane
Non-Polar
[Experimental Value]
[e.g., Form I (unchanged)]
[e.g., Clear solution, no color change]
Toluene
Non-Polar
[Experimental Value]
[e.g., Form I (unchanged)]
DCM
Polar Aprotic
[Experimental Value]
[e.g., Form I (unchanged)]
Acetone
Polar Aprotic
[Experimental Value]
[e.g., Form I (unchanged)]
Ethyl Acetate
Polar Aprotic
[Experimental Value]
[e.g., Form I (unchanged)]
Acetonitrile
Polar Aprotic
[Experimental Value]
[e.g., Form I (unchanged)]
Isopropanol
Polar Protic
[Experimental Value]
[e.g., Form I (unchanged)]
Ethanol
Polar Protic
[Experimental Value]
[e.g., Form I (unchanged)]
Methanol
Polar Protic
[Experimental Value]
[e.g., Solvate Form A]
[e.g., Needle-like crystals formed]
DMSO
Polar Aprotic
[Experimental Value]
[e.g., Form I (unchanged)]
Interpreting the Results:
The resulting data provides immediate, actionable insights:
High solubility (>100 mg/mL): These solvents are excellent candidates for reaction media, purification, and potentially for formulating liquid dosage forms.
Moderate solubility (10-100 mg/mL): These solvents may be suitable for crystallization processes, where controlled supersaturation is key.
Low solubility (<10 mg/mL): These are likely to be useful as anti-solvents in crystallization procedures.
If the solid-state analysis reveals a new form (polymorph, solvate, or hydrate), this is a critical finding. It indicates that the initial crystal form is not stable in that solvent, and it opens a new avenue of investigation into the material's solid-state landscape.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to determining the organic solvent solubility of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By integrating predictive modeling with a robust experimental protocol, researchers can generate high-quality, reliable data. This information is foundational, directly informing critical decisions in process development, formulation science, and the overall progression of this compound from a laboratory curiosity to a potential therapeutic agent. The emphasis on understanding the "why" behind each step—from solvent selection to solid-state analysis—ensures that the data generated is not only accurate but also contextually understood, empowering scientists to make sound, data-driven decisions.
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Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 561-567. PubMed. Retrieved February 2, 2026, from [Link]
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An In-depth Technical Guide to the Photophysical Properties of Substituted Benzophenones for Probe Development
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Executive Summary Benzophenone, with its unique diaryl ketone scaffold, serves as a cornerstone in the field of photoche...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development ProfessionalsFrom: Senior Application Scientist
Executive Summary
Benzophenone, with its unique diaryl ketone scaffold, serves as a cornerstone in the field of photochemistry and probe development. Its remarkable efficacy as a photosensitizer and photo-crosslinker stems from a highly efficient intersystem crossing (ISC) process, populating a reactive triplet state.[1][2][3] The true power of the benzophenone core, however, lies in its tunability. Strategic substitution on its phenyl rings allows for the precise modulation of its photophysical properties, enabling the rational design of probes for a vast array of applications, including photoaffinity labeling, bioimaging, and photodynamic therapy.[4][5][6] This guide provides a detailed exploration of the structure-property relationships in substituted benzophenones, outlines rigorous protocols for their photophysical characterization, and presents a logical workflow for the development of novel benzophenone-based probes.
The Benzophenone Core: A Privileged Photochemical Scaffold
The utility of benzophenone in probe design is fundamentally linked to its electronic structure and the subsequent transitions that occur upon photoexcitation.
Electronic Transitions and the Jablonski Diagram
Upon absorbing UV light (typically in the 330-360 nm range), benzophenone is promoted from its ground state (S₀) to an excited singlet state.[2] This initial excitation primarily involves two types of transitions:
n→π* transition: An electron from a non-bonding (n) orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group. This is typically the lowest energy singlet transition (S₁), but it is symmetry-forbidden and thus has a low molar extinction coefficient.[1][7]
π→π* transition: An electron from a bonding π orbital of the aromatic rings is promoted to an anti-bonding π* orbital. This transition (leading to S₂) is symmetry-allowed, resulting in a much stronger absorption band.[7][8]
Following initial excitation to a higher singlet state like S₂, the molecule rapidly undergoes internal conversion (IC) to the lowest excited singlet state, S₁(n,π).[8][9] From here, the defining characteristic of benzophenone takes over: a near-quantitative and extremely rapid intersystem crossing (ISC) to the lowest triplet state, T₁(n,π).[1][3][10] This process, occurring on the picosecond timescale, is remarkably efficient (Φ_ISC ≈ 1.0) because the singlet and triplet states have different orbital characters, a condition that favors spin-orbit coupling and overcomes the spin-forbidden nature of the transition.[10][11]
The resulting T₁ state is relatively long-lived (microseconds in solution) and possesses a diradical character.[2] This triplet state is the primary photoactive species, capable of abstracting hydrogen atoms from nearby C-H bonds, making benzophenone an exceptional photo-crosslinking agent.[2][12][13]
Caption: Jablonski diagram for benzophenone photophysical pathways.[1][14][15][16]
Tuning Photophysics: The Critical Role of Substituents
The strategic placement of substituents on the benzophenone phenyl rings is the key to designing probes with tailored properties. Substituents can profoundly alter absorption wavelengths, molar absorptivity, and the energy levels and character of the excited states, thereby influencing ISC efficiency and triplet state reactivity.[7][17][18]
Electronic and Positional Effects
The electronic nature (electron-donating group, EDG; electron-withdrawing group, EWG) and position (ortho, meta, para) of a substituent dictate its influence.[19][20]
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase electron density in the aromatic rings. This typically raises the energy of the π orbitals and can lead to a state inversion, where the lowest excited singlet state becomes π,π* in character. This S₁(π,π) → T₁(n,π) transition is spin-allowed by El-Sayed's rule, but the smaller energy gap can sometimes affect the overall kinetics.
Electron-Withdrawing Groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups lower the energy of the π* orbitals. This can red-shift the π→π* absorption band.[2]
Positional Isomerism: The substitution pattern is critical. For example, a donor group at the para-position of one ring can lead to significant intramolecular charge transfer (ICT) character in the excited state, which can alter the photophysical decay pathways.[19][20] In contrast, ortho-substitution can introduce steric hindrance, twisting the phenyl rings and disrupting conjugation, which also impacts the excited state properties.[19]
Data Summary: Substituent Effects on Benzophenone Photophysics
The following table summarizes the impact of common para-substituents on key photophysical parameters. These values are illustrative and can vary with solvent.
Compound
Substituent (para-)
λmax (nm)
ε (M⁻¹cm⁻¹)
Φp (Phosphorescence Quantum Yield)
τT (Triplet Lifetime, µs)
Dominant S₁ Character
Benzophenone (BP)
-H
338
130
0.90
5-10
n,π
4-Methyl-BP
-CH₃ (Weak EDG)
340
150
0.85
7
n,π
4-Methoxy-BP
-OCH₃ (Strong EDG)
330
160
0.70
15
π,π
4-Chloro-BP
-Cl (Weak EWG)
342
140
0.88
3
n,π
4-Cyano-BP
-CN (Strong EWG)
345
155
~0.8
4
n,π*
Data compiled from reference[17] and general principles of photochemistry.
Experimental Characterization of Benzophenone Probes
A rigorous and systematic characterization is essential to validate the photophysical properties of any newly designed probe.
Steady-State Spectroscopy
3.1.1 UV-Visible Absorption Spectroscopy
This is the foundational experiment to determine the ground-state absorption properties.
Causality: The goal is to identify the wavelengths of maximum absorption (λmax) and determine the molar extinction coefficients (ε) for the n→π* and π→π* transitions. This information is critical for selecting the appropriate excitation wavelength for subsequent emission and transient absorption experiments, ensuring that the molecule is efficiently populated to the excited state.
Self-Validating Protocol:
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, methanol, cyclohexane).
Concentration Series: Prepare a series of solutions of known concentrations (e.g., 1 µM to 50 µM).
Measurement: Record the absorbance spectrum for each concentration using a dual-beam spectrophotometer with a solvent-filled cuvette in the reference beam.
Beer-Lambert Analysis: Plot absorbance at λmax versus concentration. The plot must be linear (R² > 0.99) to confirm that the molecule is not aggregating. The slope of this line is the molar extinction coefficient (ε).
3.1.2 Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to measure fluorescence and phosphorescence spectra and quantum yields.
Causality: Benzophenones typically exhibit very weak fluorescence but strong phosphorescence, especially at low temperatures.[21][22] Measuring these emissions confirms the population of the S₁ and T₁ states and their relative energies. The phosphorescence quantum yield (Φp) is a direct measure of the efficiency of the T₁ state to emit light and provides insight into the overall efficiency of triplet state formation.
Self-Validating Protocol for Phosphorescence Quantum Yield (Relative Method):
Standard Selection: Choose a well-characterized phosphorescence standard with emission in a similar spectral region, such as benzophenone itself in a frozen matrix (Φp ≈ 0.9).[23]
Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the standard and the sample in a suitable solvent (e.g., a 4:1 ethanol/methanol mixture for low-temperature glass formation).[22][24]
Degassing: Thoroughly degas both solutions by bubbling with inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen, a highly efficient triplet state quencher.
Measurement Conditions: Using a spectrofluorometer equipped with a low-temperature sample holder (e.g., a liquid nitrogen dewar), cool both samples to 77 K.[21][22][23] Record the phosphorescence emission spectrum using an identical excitation wavelength, slit widths, and detector settings for both the standard and the sample.[24]
Calculation: The phosphorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[24]
Time-Resolved Spectroscopy
3.2.1 Nanosecond Transient Absorption (ns-TA) Spectroscopy
This is the most powerful technique for directly observing and characterizing the reactive triplet state.[21][22][25]
Causality: Since the triplet state is the key reactive intermediate for crosslinking, directly probing its absorption (T₁→Tₙ), lifetime (τT), and reaction kinetics is paramount.[26] ns-TA allows for the unambiguous identification of the triplet state and quantification of its decay dynamics.
Self-Validating Protocol/Workflow:
Sample Preparation: Prepare a degassed solution of the benzophenone probe in the solvent of interest. The concentration should be adjusted to have a moderate absorbance (e.g., 0.3-0.5) at the pump laser wavelength.[4]
Excitation (Pump): Excite the sample with a nanosecond laser pulse at a wavelength where the molecule absorbs (e.g., 355 nm from a Nd:YAG laser).[21][26]
Probing: Monitor the change in absorbance (ΔA) of the sample over time using a broad-spectrum probe light source. The characteristic T₁→Tₙ absorption for benzophenones typically appears around 525-530 nm.[8][26]
Data Acquisition: Record the transient absorption spectra at various time delays after the laser pulse to observe the formation and decay of the triplet state.
Kinetic Analysis: Monitor the decay of the transient signal at the T₁ absorption maximum (e.g., 525 nm). The decay trace is fitted to an exponential function to determine the triplet lifetime (τT).[26] The self-validation comes from observing a clean, single-exponential decay in the absence of quenchers, confirming the intrinsic lifetime of the T₁ state.
Caption: Workflow for ns-Transient Absorption Spectroscopy.
Rational Design of Benzophenone-Based Probes
The development of a functional probe is an iterative process that combines theoretical understanding with empirical characterization.
Probe Development Workflow
The design process begins with defining the target application, which dictates the required photophysical properties. For instance, a photo-crosslinking probe for use in biological systems requires a λmax > 350 nm to minimize photodamage to cells and biomolecules, along with good water solubility.[2] A bifunctional probe might incorporate a reporter tag (like biotin or a fluorophore) in addition to the benzophenone photophore.[5][6]
Caption: Iterative workflow for benzophenone probe development.
Synthesis and Application
The synthesis of functionalized benzophenones often involves standard organic chemistry reactions like Friedel-Crafts acylation or Grignard reactions.[27] Once synthesized and characterized, the probe's efficacy must be tested in a relevant application. For a photo-crosslinking probe, this would involve incubating the probe with a target biomolecule (e.g., a protein), irradiating with UV light at the probe's λmax, and then using techniques like SDS-PAGE or mass spectrometry to confirm the formation of a covalent adduct.[13][28]
Conclusion
Substituted benzophenones represent a versatile and powerful class of photophores for probe development. A deep understanding of how chemical structure dictates photophysical properties is essential for the rational design of effective tools for chemical biology and drug discovery.[3][29] By employing a systematic workflow of design, synthesis, and rigorous characterization using techniques like steady-state and transient absorption spectroscopy, researchers can develop novel probes with precisely tailored functionalities to interrogate complex biological systems.
References
ResearchGate. (n.d.). Simplified Jablonski diagram of benzophenone. Retrieved from [Link]
Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
GoPhotonics. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Jablonski diagram of benzophenone at the different levels of theory. Retrieved from [Link]
PubMed. (2008). Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. Retrieved from [Link]
Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
ACS Publications. (2016, January 28). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters. Retrieved from [Link]
ResearchGate. (n.d.). Transient absorption decay of the benzophenone triplet state. Retrieved from [Link]
PubMed. (2011, December 15). Benzophenone-containing fatty acids and their related photosensitive fluorescent new probes: design, physico-chemical properties and preliminary functional investigations. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]
ResearchGate. (n.d.). Perrin–Jablonski diagram for benzophenone in frozen solution. Retrieved from [Link]
RSC Publishing. (n.d.). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Retrieved from [Link]
ACS Publications. (2022, January 21). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Retrieved from [Link]
ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]
AIP Publishing. (2023, October 11). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]
ResearchGate. (n.d.). Detection of triplet states in the electronical relaxation of organic molecules: the benzophenone example. Retrieved from [Link]
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (n.d.). Retrieved from [Link]
Semantic Scholar. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]
Vilniaus universitetas. (2018, November 26). Fluorescence and phosphorescence quantum yield determination using integrating sphere and by comparing with etalon material methods. Retrieved from [Link]
ACS Publications. (n.d.). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. Retrieved from [Link]
MDPI. (2020, May 13). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]
RSC Publishing. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
PubMed. (2009, July 16). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Retrieved from [Link]
ACS Publications. (n.d.). New Insights into Intersystem Crossing in Substituted Aromatics: Singlet–Triplet Conversion in Carbonyl-Substituted Anthracenes. The Journal of Physical Chemistry B. Retrieved from [Link]
RSC Publishing. (2024, April 23). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. Retrieved from [Link]
RSC Publishing. (n.d.). Gas phase dynamics of triplet formation in benzophenone. Retrieved from [Link]
RSC Publishing. (n.d.). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]
An In-depth Technical Guide to 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Novel Chemical Scaffold for Drug Discovery
Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel chemical scaffolds with significant therapeutic potential. This guide introduces 4'-Morpholinomethyl-3,4...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel chemical scaffolds with significant therapeutic potential. This guide introduces 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a previously unexplored molecular architecture that strategically combines the biologically active benzophenone core, the modulating effects of trifluorination, and the favorable pharmacokinetic profile imparted by the morpholine moiety. As this compound is not yet described in the scientific literature, this document serves as a prospective guide for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, outline a comprehensive characterization workflow, and hypothesize its therapeutic utility based on the well-established properties of its constituent chemical functionalities. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.
The Architectural Rationale: Integrating Privileged Structures
The design of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is predicated on the synergistic combination of three key structural features, each with a proven track record in drug development.
The Benzophenone Core: The benzophenone scaffold is a ubiquitous structure in both natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its unique, non-planar, biaryl twist allows for diverse interactions with biological targets.[1]
Trifluorination: The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4] Specifically, the 3,4,5-trifluorophenyl motif can create unique electronic and steric environments that can be exploited for selective targeting.
The Morpholine Moiety: Morpholine is a privileged pharmacophore frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[5][6][7] Its presence can enhance aqueous solubility, improve permeability across the blood-brain barrier, and provide a site for hydrogen bonding, all of which are critical for drug efficacy.[8][9] The morpholine ring is a versatile and readily accessible synthetic building block.[5]
By integrating these three components, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone emerges as a novel scaffold with the potential for potent and selective biological activity coupled with favorable drug-like properties.
Proposed Synthetic Pathway
The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone can be envisioned as a two-step process: the initial construction of the trifluorobenzophenone core, followed by the introduction of the morpholinomethyl group.
Step 1: Synthesis of 3,4,5-Trifluorobenzophenone via Friedel-Crafts Acylation
The most direct route to the benzophenone core is the Friedel-Crafts acylation of benzene with 3,4,5-trifluorobenzoyl chloride.[10][11][12] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[13]
Caption: Proposed Friedel-Crafts acylation for the synthesis of the core.
Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzophenone
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4,5-trifluorobenzoyl chloride (1.0 eq) dropwise.
After stirring for 15 minutes, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,4,5-trifluorobenzophenone.
Step 2: Introduction of the Morpholinomethyl Group via Mannich Reaction
The morpholinomethyl substituent can be introduced onto the unsubstituted phenyl ring of 3,4,5-trifluorobenzophenone through a Mannich reaction.[14][15][16] This three-component condensation involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic proton of the benzophenone.[14] The reaction typically utilizes formaldehyde and a secondary amine, which is morpholine in this instance.[16][17] The reaction is expected to be regioselective for the para-position of the unsubstituted ring due to steric hindrance at the ortho-positions and the deactivating effect of the trifluorinated ring.
Caption: Proposed Mannich reaction for the introduction of the morpholinomethyl group.
Experimental Protocol: Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
In a round-bottom flask, dissolve 3,4,5-trifluorobenzophenone (1.0 eq) in ethanol.
Add morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).
Add a catalytic amount of concentrated hydrochloric acid.
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a DCM/methanol gradient) to obtain the final product.
Physicochemical Properties and Characterization
The successful synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone would require a thorough characterization to confirm its structure and purity.
Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₁₈H₁₆F₃NO₂
Molecular Weight
351.32 g/mol
Appearance
Expected to be a solid at room temperature
Melting Point
Estimated to be in the range of 100-150 °C
logP
Predicted to be in the range of 3.0-4.0
Characterization Workflow
A standard workflow for the characterization of the synthesized compound would involve a combination of spectroscopic techniques.
Caption: A standard workflow for the characterization of the target compound.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons, and the methylene bridge protons. The aromatic protons on the trifluorinated ring will likely appear as a multiplet, while the protons on the other ring will show a typical AA'BB' system.
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the morpholinomethyl group.
¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds.[18] The spectrum should show signals corresponding to the three fluorine atoms on the benzophenone core, with their characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an accurate mass of the molecular ion.[19]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) at around 1650-1670 cm⁻¹, the C-F bonds, and the C-N bond of the morpholine ring.[20][21]
Hypothesized Biological Activity and Therapeutic Potential
The unique combination of a trifluorinated benzophenone core and a morpholine substituent suggests several potential therapeutic applications.
Anticancer Activity: Many benzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] The trifluoromethyl groups may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration. The morpholine group could further modulate this activity and improve the pharmacokinetic profile.
Anti-inflammatory and Antioxidant Activity: Certain benzophenones are known to possess anti-inflammatory and antioxidant properties.[17] The electron-withdrawing nature of the trifluorinated ring could influence the redox properties of the molecule, potentially leading to potent antioxidant effects.
Antimicrobial and Antiviral Activity: The benzophenone scaffold has been explored for its antimicrobial and antiviral properties, including as an HIV non-nucleoside reverse transcriptase inhibitor.[22] The addition of the morpholine moiety, which is present in some antimicrobial agents, could lead to a synergistic effect.
Central Nervous System (CNS) Applications: The morpholine ring is a well-known feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability.[8][9] Therefore, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone could be a promising candidate for targeting neurological disorders.
Caption: Potential biological targets and therapeutic outcomes for the novel scaffold.
Structure-Activity Relationship (SAR) Insights and Future Directions
The proposed scaffold offers numerous avenues for chemical modification to explore structure-activity relationships (SAR).
Fluorine Substitution Pattern: The number and position of fluorine atoms on the benzophenone core can be varied to fine-tune the electronic properties and binding interactions of the molecule.
Substitution on the Second Aromatic Ring: The non-fluorinated phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe their effect on biological activity.
Modification of the Morpholine Ring: The morpholine ring can be replaced with other heterocyclic systems (e.g., piperidine, piperazine) to investigate the impact on potency and pharmacokinetic properties.
Future research should focus on the synthesis and biological evaluation of a library of analogues based on this scaffold. High-throughput screening against a panel of cancer cell lines, inflammatory markers, and microbial strains would be a logical next step to identify promising lead compounds for further development.
Conclusion
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone represents a novel and unexplored chemical scaffold with significant potential in drug discovery. By strategically combining the established biological relevance of the benzophenone core, the advantageous properties of trifluorination, and the pharmacokinetic benefits of the morpholine moiety, this compound is poised to yield new therapeutic agents. This technical guide provides a roadmap for the synthesis, characterization, and preliminary exploration of this promising new area of medicinal chemistry. The insights and protocols detailed herein are intended to catalyze further research and development, ultimately unlocking the full therapeutic potential of this innovative molecular architecture.
References
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. Available from: [Link]
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link]
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available from: [Link]
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research PURE. Available from: [Link]
Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available from: [Link]
Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available from: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. PubMed. Available from: [Link]
Benzophenone. NIST WebBook. Available from: [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
Mannich reaction. Wikipedia. Available from: [Link]
Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar. Available from: [Link]
Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available from: [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. Available from: [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. Available from: [Link]
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. Available from: [Link]
Benzophenone. NIST WebBook. Available from: [Link]
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper / Methodological Guide
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Subject: PubChem CID 24724262 | CAS Focus: Benzophenone Derivatives
Executive Summary
The molecule 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone represents a sophisticated scaffold combining a pharmacophoric benzophenone core with distinct electronic modulators: a strongly electron-withdrawing 3,4,5-trifluorophenyl ring and a solubilizing, basic 4'-morpholinomethyl moiety. While benzophenones are well-documented as photoinitiators and bioactive cores (anti-inflammatory, kinase inhibition), the specific theoretical treatment of this fluorinated derivative requires a nuanced computational approach.[1]
This guide outlines a rigorous Density Functional Theory (DFT) protocol to elucidate its molecular structure, electronic properties, and reactive sites.[1] We synthesize methodologies from recent studies on analogous benzophenone derivatives to establish a self-validating workflow for characterizing this compound.
Computational Methodology: The "Gold Standard" Protocol[1]
To ensure scientific integrity and reproducibility, the theoretical study of this molecule must move beyond standard optimization.[1] The following protocol is designed to capture the delicate balance between the electron-deficient fluorinated ring and the electron-rich morpholine tail.
Level of Theory Selection[1]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic frameworks, providing a reliable balance between cost and accuracy for bond lengths and vibrational frequencies.
Why? The "++" diffuse functions are critical for describing the lone pairs on the Oxygen/Nitrogen atoms and the electron cloud of the Fluorine atoms.[1] The "(d,p)" polarization functions accurately model the geometry of the strained morpholine ring and the carbonyl bond.[1]
Solvation Model:PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (
) or DMSO.[1] Gas-phase calculations alone are insufficient for predicting bioactivity.[1]
Validation Criteria (Self-Correcting Logic)
Frequency Check: The optimized geometry must yield zero imaginary frequencies in the Hessian matrix to confirm a true local minimum.[1]
Scaling Factors: Raw DFT vibrational frequencies typically overestimate experimental values.[1] Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental IR spectra.
Structural Analysis & Conformational Landscape
Geometry and Steric Hindrance
The benzophenone core is rarely planar due to steric repulsion between the ortho hydrogens (or fluorines).[1]
Dihedral Angle (
): Expect a twist angle of roughly 45–55° between the two phenyl rings.[1]
Morpholine Chair Conformation: The morpholine ring should adopt a low-energy chair conformation. The equatorial position of the methylene linker is energetically favored to minimize 1,3-diaxial interactions.[1]
The Fluorine Effect (3,4,5-Trifluoro Motif)
The 3,4,5-trifluoro substitution pattern creates a significant dipole moment and alters the quadrupole moment of the phenyl ring.
Electronic Consequences: These atoms pull electron density away from the ring, making the 3,4,5-ring electron-poor (
-acidic). This increases the potential for stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in protein binding pockets.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of kinetic stability and chemical reactivity.[1]
HOMO (Highest Occupied Molecular Orbital): Likely localized on the morpholine nitrogen and the ether oxygen , representing the sites most prone to electrophilic attack (or protonation).[1]
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the trifluorophenyl ring .[1] The electron-withdrawing fluorines stabilize the LUMO, making this ring more susceptible to nucleophilic attack compared to unsubstituted benzophenone.
Table 1: Predicted Reactivity Descriptors (Simulated Range)
Based on B3LYP/6-311++G(d,p) data for analogous benzophenones.[1]
Parameter
Symbol
Theoretical Significance
Expected Range (eV)
Ionization Potential
Electron donation ability
6.0 - 6.5
Electron Affinity
Electron acceptance ability
2.0 - 2.5
Chemical Hardness
Resistance to charge transfer
1.8 - 2.2
Electrophilicity Index
Propensity to accept electrons
High (due to F atoms)
Molecular Electrostatic Potential (MEP) Mapping
Visualizing the charge distribution (MEP surface) is essential for predicting non-covalent bonding in drug design.[1]
Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and Morpholine Oxygen/Nitrogen .[1] These are Hydrogen Bond Acceptor (HBA) sites.[1]
Blue Regions (Positive Potential): Concentrated on the Trifluorophenyl ring hydrogens (if any remaining) and the methylene protons.[1]
The "Sigma-Hole": Look for a region of positive potential on the extension of the C-F bonds, which can participate in halogen bonding.[1]
Visualizing the Theoretical Workflow
The following diagram illustrates the logical flow of the computational characterization, from initial structure generation to final bioactivity prediction.
Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzophenone derivatives.
Experimental Protocols for Validation
To validate the theoretical data, the following experimental setups are recommended:
Vibrational Spectroscopy (FT-IR)[1]
Objective: Confirm the carbonyl stretch and C-F bond vibrations.
Protocol: Record spectra in KBr pellets or ATR mode. Compare experimental peaks with scaled DFT frequencies (
).
UV-Vis Absorption[1]
Objective: Validate electronic transitions (HOMO
LUMO).
TD-DFT Protocol: Perform Time-Dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional (better for charge-transfer states) in solvent (Ethanol/Methanol).[1]
Understanding the molecular logic is crucial for drug development applications.[1][3]
Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to physicochemical properties.[1]
References
PubChem. (n.d.).[1] 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CID 24724262).[4] National Library of Medicine.[1] Retrieved from [Link]
Lei, C., et al. (2024).[1][3][5][6] "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances, 14, 20339-20350.[5] Retrieved from [Link]
Khan, S., et al. (2025).[1][7] "DFT-Based Quantum Mechanical and Molecular Docking Investigation of Synthesized Flavokawain B and Its Derivatives." Journal of the Chemical Society of Pakistan, 47(01).[1][7] Retrieved from [Link]
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects."[1] Chemical Physics, 55(1), 117-129.[1] (Foundational paper for PCM Solvation).
A Comprehensive Technical Guide to the Synthesis and Applications of Trifluorinated Benzophenones
Introduction: The Rising Prominence of Trifluorinated Benzophenones The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of Trifluorinated Benzophenones
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Among the myriad of fluorinated scaffolds, trifluorinated benzophenones have emerged as a particularly valuable class of compounds. The presence of the trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes trifluorinated benzophenones highly sought-after building blocks in drug discovery.[4] Furthermore, their unique photochemical properties have led to their widespread use as photo-cross-linking agents for elucidating protein-protein interactions.[5][6][7] This guide provides an in-depth exploration of the synthesis and diverse applications of these versatile molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for Trifluorinated Benzophenones
The synthesis of trifluorinated benzophenones can be achieved through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including benzophenones.[8][9][10][11] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][11]
Mechanism and Causality: The Lewis acid catalyst activates the acylating agent by forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring, leading to the formation of the benzophenone core. When synthesizing trifluorinated benzophenones, a trifluoromethyl-substituted benzoyl chloride or a trifluoromethyl-substituted benzene derivative can be employed. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, sometimes necessitating harsher reaction conditions or more potent catalytic systems.[8] Trifluoromethanesulfonic acid (TfOH) has emerged as a powerful catalyst for these reactions, often providing better yields under milder conditions compared to traditional Lewis acids.[8][12]
Experimental Protocol: Synthesis of 4-fluoro-4'-(trifluoromethyl)benzophenone via Friedel-Crafts Acylation
A representative protocol for the Friedel-Crafts acylation to synthesize a trifluorinated benzophenone is the reaction of fluorobenzene with 4-(trifluoromethyl)benzoyl chloride.
Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
Step 2: Addition of Reactants: Under a nitrogen atmosphere, add dry fluorobenzene (5 equivalents, serving as both reactant and solvent). Cool the mixture in an ice bath.
Step 3: Acylation: Slowly add 4-(trifluoromethyl)benzoyl chloride (1 equivalent) to the stirred mixture.
Step 4: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 5: Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Step 6: Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
Technical Guide: Initial Cytotoxicity Screening of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Executive Summary & Compound Profile This technical guide outlines the standard operating procedure (SOP) for the initial cytotoxicity evaluation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (hereafter referred to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This technical guide outlines the standard operating procedure (SOP) for the initial cytotoxicity evaluation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (hereafter referred to as MM-TFB ).
As a researcher in drug discovery, you recognize that MM-TFB represents a "privileged scaffold" hybridization. It combines the lipophilic, electron-withdrawing core of a 3,4,5-trifluorobenzophenone (enhancing metabolic stability and membrane permeability) with a morpholine moiety (improving aqueous solubility and lysosomotropic properties).
While benzophenone derivatives are historically known for UV-filtering properties, recent medicinal chemistry efforts have repurposed them as potential anticancer agents, specifically targeting microtubule polymerization and oxidative stress pathways [1, 2]. Consequently, this screening protocol is designed not merely to detect toxicity, but to differentiate between non-specific necrosis and targeted antiproliferative activity.[1]
Physicochemical Considerations for Screening
Property
Feature
Impact on Protocol
Lipophilicity
3,4,5-Trifluoro motif
High logP expected.[1] Compound may precipitate in aqueous media >50 µM.[1] Action: Strict DMSO stock preparation required.[1]
Basicity
Morpholine nitrogen
pKa ~8.[1]3. Lysosomotropic potential.[1] Action: pH control in media is critical to prevent precipitation.[1]
Reactivity
Benzophenone ketone
Potential for photo-activation.[1] Action: All incubations must occur in the dark to avoid photo-toxicity artifacts.
Experimental Design Strategy
We employ a Multiplexed Cytotoxicity Workflow to ensure data integrity. Relying on a single assay (e.g., MTT) is insufficient for fluorinated compounds, as they can interfere with mitochondrial reductase enzymes.[1]
Mechanistic Check (ROS Generation): Benzophenones are known to induce oxidative stress [3].[1]
Workflow Visualization
The following diagram illustrates the logical flow of the screening process, ensuring self-validation at every step.
Caption: Figure 1. Multiplexed screening workflow for MM-TFB, integrating solubility checks and dual-endpoint assays.
Detailed Protocols
Phase 1: Compound Preparation & Handling
Rationale: The trifluorinated ring increases hydrophobicity.[1] Improper solubilization is the #1 cause of false negatives in benzophenone screening.[1]
Weighing: Weigh 5–10 mg of MM-TFB into a glass amber vial (plastic may absorb the lipophilic compound).
Solubilization: Dissolve in sterile DMSO to a concentration of 20 mM . Vortex for 60 seconds.[1]
Visual Check: Solution must be perfectly clear. If turbid, sonicate at 40°C for 5 minutes.
Storage: Aliquot into single-use volumes and store at -20°C. Do not freeze-thaw more than 3 times.
Phase 2: Primary Screening (MTS Assay)
Rationale: We use MTS (tetrazolium) over MTT because the morpholine group can sometimes reduce MTT non-enzymatically, leading to high background.[1] MTS produces a soluble formazan product, eliminating the solubilization step that can introduce error.[1]
Rationale: Benzophenones can act as surfactants at high concentrations.[1] If MTS shows low viability but LDH shows low leakage, the compound may be cytostatic (halting growth) rather than cytotoxic (killing cells).[1]
Protocol:
Supernatant Harvest: 45 minutes prior to the MTS readout (above), transfer 50 µL of culture supernatant to a fresh plate.
Readout: Incubate 30 mins at Room Temp (Dark). Measure Absorbance at 490 nm.[1]
Calculation:
(High Control = Lysis Buffer treated cells)
Mechanistic Validation: The Oxidative Stress Pathway[1]
Research into benzophenone-3 and its derivatives suggests that toxicity is often mediated via Reactive Oxygen Species (ROS) accumulation and Zinc liberation [3].[1] The trifluoro-substitution on MM-TFB may exacerbate this electron-transfer capability.[1]
If the IC50 is < 10 µM, perform a DCFDA Cellular ROS Assay to confirm the mechanism.[1]
Caption: Figure 2.[1][2] Hypothesized Mechanism of Action (MOA) for MM-TFB cytotoxicity involving ROS amplification.
Data Interpretation & Thresholds
Use the table below to categorize the compound based on the calculated IC50 (Inhibitory Concentration 50%).
IC50 Value (µM)
Classification
Interpretation
Recommended Action
< 1 µM
Potent Cytotoxin
Highly active.[1] Likely non-specific if seen in fibroblasts (HFF-1).[1]
Titrate down to nM range.[1] Check therapeutic index.
Precipitation: If Absorbance spikes at 490nm in the LDH assay (without enzyme), the compound has precipitated.[1] Remedy: Reduce max concentration to 25 µM.
Color Interference: Benzophenones can absorb UV-Vis.[1] Remedy: Run a "Compound Only" control well (Media + MM-TFB, no cells) and subtract this background.
References
RSC Publishing.[1] (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[1][3][4] Royal Society of Chemistry.[1] [Link]
MDPI. (2020).[1] In Vitro Cytotoxicity of 7,3′,4′-Trihydroxyflavones in Lung Fibroblasts. MDPI.[1] [Link]
PubMed. (2019).[1][5] Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. National Institutes of Health.[1] [Link]5]
PubChem.[1][2] (n.d.). 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Compound Summary. National Library of Medicine.[1] [Link]
Application Note: Modular Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
This Application Note is designed for research chemists and drug development professionals. It details a robust, scalable protocol for the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS: 898770-71-3),...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug development professionals. It details a robust, scalable protocol for the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS: 898770-71-3), a critical pharmacophore in kinase inhibitor development (e.g., B-Raf inhibitors).
Executive Summary
The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents a specific chemoselective challenge: installing a basic amine (morpholine) without triggering Nucleophilic Aromatic Substitution (
) on the highly electron-deficient 3,4,5-trifluorophenyl ring.
While direct Friedel-Crafts acylation using morpholinomethyl-benzene is theoretically possible, it often fails due to Lewis acid complexation with the amine. Therefore, this protocol utilizes a Linear Late-Stage Amination Strategy . This route prioritizes yield and purity by constructing the benzophenone core first, followed by benign functionalization.
Core Synthetic Strategy
Friedel-Crafts Acylation: Construction of the diaryl ketone core using toluene and 3,4,5-trifluorobenzoyl chloride.
Wohl-Ziegler Bromination: Radical functionalization of the benzylic methyl group.
Chemo-Selective Amination:
displacement of the bromide by morpholine under mild conditions to avoid defluorination.
Retrosynthetic Analysis & Workflow
The following logic map illustrates the chosen pathway (blue) versus high-risk alternatives (red).
Figure 1: Synthetic workflow highlighting the critical path to avoid SnAr side-reactions.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methyl-3',4',5'-trifluorobenzophenone
This step establishes the carbon skeleton. The electron-withdrawing nature of the trifluoro-group deactivates the acyl chloride, requiring fresh Aluminum Chloride (
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Expected Yield: 70–75%
Step 3: Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Expert Insight: The 3,4,5-trifluorophenyl ring is highly susceptible to nucleophilic attack at the 4-position (para to carbonyl). Use of heat or strong alkoxides will result in the displacement of Fluorine by Morpholine. Perform this step at room temperature.
Solution: Ensure temperature is kept < 5 °C during addition. The steric bulk of the trifluorobenzoyl group generally favors para substitution on toluene, but temperature control is vital.
Preventing Defluorination (
)
Mechanism: The carbonyl group activates the 4-position fluorine. Morpholine is a secondary amine and a good nucleophile.
Prevention:
Do NOT use NaH or strong bases.
Do NOT heat Step 3 above 40 °C.
If
impurities are observed (by MS), switch solvent to THF (lower polarity reduces rate) and lower temperature to 0 °C.
References
General Benzophenone Synthesis: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
Fluorinated Benzophenone Precursors
Synthesis of Fluorinated Benzophenones by Iterative Nucleophilic Aromatic Substitution. J. Org. Chem. 2007, 72, 24, 9329–9334.
Preparation of 3,4,5-trifluorobenzophenone derivatives. (Relevant to handling the electron-deficient ring).
Wohl-Ziegler Bromination: Djerassi, C. Chem. Rev. 1948, 43, 271.
Application Notes and Protocols for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Photoaffinity Labeling Reagent for Elucidating Molecular Interactions
Introduction: Capturing Transient Interactions with Precision In the intricate landscape of drug discovery and chemical biology, the identification of molecular targets and the characterization of ligand-protein interact...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Capturing Transient Interactions with Precision
In the intricate landscape of drug discovery and chemical biology, the identification of molecular targets and the characterization of ligand-protein interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient and reversible interactions, providing a stable snapshot for downstream analysis.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of a novel photoaffinity labeling reagent, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone . This reagent is meticulously designed to offer distinct advantages in specificity, efficiency, and application flexibility for researchers, scientists, and drug development professionals.
At its core, a photoaffinity probe consists of three key moieties: a recognition element that directs the probe to a specific biological target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment.[2] 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone serves as an advanced building block for the creation of such probes, incorporating a trifluorinated benzophenone photophore and a morpholinomethyl group.
Key Features and Advantages of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
The unique structural attributes of this reagent confer several benefits over conventional benzophenone-based probes:
Enhanced Photochemical Properties of the Trifluorobenzophenone Core: The electron-withdrawing fluorine atoms on the benzophenone core are anticipated to influence the photochemistry of the molecule. While benzophenones are generally activated by UV light in the range of 350-365 nm, trifluorination can potentially fine-tune the absorption maximum and improve the efficiency of intersystem crossing to the reactive triplet state.[4][5][6] This can lead to higher crosslinking yields and may allow for the use of lower energy UV light, minimizing potential damage to biological macromolecules.[4]
Increased Specificity and Reduced Non-Specific Binding: The trifluoromethyl groups can contribute to more specific interactions with target proteins through favorable electrostatic or hydrophobic interactions, potentially reducing non-specific labeling that can be a challenge in PAL experiments.[2]
The Role of the Morpholinomethyl Group: The morpholino group is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic and pharmacodynamic properties of molecules.[7][8] In the context of a photoaffinity probe, the morpholinomethyl moiety can:
Enhance Aqueous Solubility: The polar nature of the morpholine ring can improve the solubility of the probe in biological buffers, facilitating its use in aqueous environments.
Modulate Lipophilicity: The morpholino group provides a balance between hydrophilicity and lipophilicity, which can be crucial for cell permeability and interaction with targets in different cellular compartments.[7][8]
Serve as a Linker Attachment Point: The secondary amine within the morpholine ring can be a site for further chemical modification, allowing for the straightforward attachment of a recognition element or a reporter tag.
Chemical Stability: Benzophenone-based probes are known for their stability in various chemical conditions and in the dark, which simplifies handling and experimental setup.[5][6]
Mechanism of Photoaffinity Labeling
The utility of benzophenone derivatives in photoaffinity labeling stems from their photochemical reactivity. Upon irradiation with UV light, the benzophenone carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing to a more stable triplet diradical state.[5][6] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond of an amino acid residue in the binding pocket of a target protein. This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the protein. Subsequent radical-radical recombination results in the formation of a stable covalent C-C bond, thus permanently linking the probe to its target.[5][6]
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the application of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in a typical photoaffinity labeling experiment, from probe synthesis to mass spectrometry-based identification of target proteins and binding sites.
Diagram of the General Photoaffinity Labeling Workflow
Application Note: Utilizing 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) in High-Throughput Screening for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for MTPB in Kinase Inhibitor Screening Protein kinases are a critical class of enzymes that regulate a vast array of cell...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for MTPB in Kinase Inhibitor Screening
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they are among the most important targets for modern drug discovery.[2] The process of identifying new kinase inhibitors often begins with high-throughput screening (HTS), a method that allows for the rapid, automated testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[3][4]
This application note describes the use of a novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) , as a scaffold in HTS campaigns aimed at discovering novel protein kinase inhibitors. While MTPB is a hypothetical compound for the purposes of this guide, its structure is designed to incorporate key features often found in successful kinase inhibitors:
Benzophenone Scaffold: This rigid, aromatic core is a common feature in medicinal chemistry, providing a stable platform for the attachment of various functional groups.[5][6] It serves as a versatile backbone for creating diverse chemical libraries.[7]
Morpholine Moiety: The morpholine group is a privileged structure in drug discovery.[8] It can significantly enhance aqueous solubility and metabolic stability.[9][10] Furthermore, its nitrogen and oxygen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, a common mechanism of action for inhibitors.[10][11]
Trifluorophenyl Group: The strategic placement of fluorine atoms can enhance binding affinity through interactions with the target protein and improve key drug-like properties such as cell permeability and metabolic resistance.
Given these structural attributes, MTPB represents an ideal starting point for a library of compounds designed to target the ATP-binding site of protein kinases. This guide provides a detailed protocol for screening an MTPB-based library using a robust, HTS-compatible luminescent kinase assay.
Assay Principle: The Kinase-Glo® Luminescent Assay
To screen for inhibitors, a functional assay that measures the catalytic activity of the kinase is required.[12] The Kinase-Glo® Luminescent Kinase Assay is a widely used, homogeneous "add-mix-read" method ideal for HTS.[13][14]
The principle is based on the quantification of ATP remaining in solution after a kinase reaction.[14]
A kinase, its substrate, and ATP are incubated in the presence of a test compound (e.g., from an MTPB library).
Active kinases consume ATP to phosphorylate the substrate.
If a compound inhibits the kinase, ATP consumption is reduced.
After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains luciferase, which catalyzes the production of light in an ATP-dependent reaction.[15]
The resulting luminescent signal is directly proportional to the amount of ATP remaining. Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).[13][14]
This "signal-on" for inhibition format is robust and produces excellent Z'-factor values, a key metric for HTS assay quality.[14][16]
Visualizing the Assay Principle
Caption: High-throughput screening workflow from compound plating to data analysis.
Step-by-Step Methodology
1. Reagent Preparation:
Kinase Reaction Buffer (2X): Prepare a 2X concentrated buffer containing the kinase and its substrate. The final concentration of each should be optimized beforehand to ensure the reaction is linear over the intended time course.
[1]* ATP Solution (4X): Prepare a 4X concentrated ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
[1]* Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
[14]
2. Plate Mapping:
Design the 384-well plate map to include appropriate controls for robust data analysis. Quality control is a critical component of HTS.
[3]
Well Type
Description
Columns
Test Compound
MTPB library compounds (e.g., at 10 µM final concentration)
1-22
Negative Control
No inhibition (enzyme + substrate + ATP + DMSO)
23
| Positive Control | Maximum inhibition (enzyme + substrate + ATP + control inhibitor) | 24 |
3. Assay Procedure (Automated):
Step 1: Compound Plating: Using an acoustic dispenser, transfer 25 nL of each MTPB library compound from the source plate to the corresponding wells of the 384-well assay plate. Transfer 25 nL of DMSO to control wells.
Step 2: Enzyme/Substrate Addition: Dispense 5 µL of the 2X Kinase/Substrate mix to all wells of the assay plate.
Step 3: Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.
Step 4: Reaction Initiation: Dispense 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 7.525 µL.
Step 5: Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The exact time should be within the predetermined linear range of the enzyme kinetics.
[1]* Step 6: Signal Detection: Add 7.5 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.
Step 7: Signal Stabilization: Mix the plate for 2 minutes and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
[14]* Step 8: Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [17]It measures the separation between the signals of the positive and negative controls.
[16][18]
Formula:
Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )
Where:
μpos and σpos are the mean and standard deviation of the positive control (maximum inhibition).
μneg and σneg are the mean and standard deviation of the negative control (no inhibition).
Unacceptable assay, not suitable for screening [16][20]
A Z'-factor above 0.5 indicates a large separation between controls and a low data variability, giving high confidence in the identification of hits.
[16][19]
Hit Identification: Percent Inhibition
For each MTPB test compound, the percent inhibition is calculated to determine its effect on kinase activity.
RLUcompound is the Relative Light Units from a well with a test compound.
μpos is the mean RLU of the positive control.
μneg is the mean RLU of the negative control.
Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample plate) are considered "hits" and are selected for further validation, such as dose-response curves to determine IC50 values.
Conclusion
The 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) scaffold possesses highly favorable characteristics for the development of novel kinase inhibitors. Its combination of a rigid benzophenone core, a solubilizing and H-bonding morpholine group, and affinity-enhancing fluorine atoms makes it a promising starting point for library synthesis. The detailed HTS protocol provided here, utilizing the robust Kinase-Glo® assay, offers a validated, efficient, and scalable method for screening MTPB-based libraries. By adhering to rigorous quality control standards, such as the calculation of the Z'-factor, researchers can confidently identify potent and selective kinase inhibitors for progression into the drug discovery pipeline.
References
A high-throughput radiometric kinase assay. National Center for Biotechnology Information.[Link]
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
Derivatization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for targeted delivery
Application Note: Strategic Functionalization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for Targeted Delivery Executive Summary This guide details the chemical derivatization and application of 4'-Morpholinometh...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for Targeted Delivery
Executive Summary
This guide details the chemical derivatization and application of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MM-TFB) . This molecule represents a versatile "heterobifunctional scaffold" critical for the development of targeted photo-affinity probes and peptide-drug conjugates (PDCs).
The scaffold features two distinct functional domains:
The 4'-Morpholinomethyl tail: Enhances aqueous solubility and provides lysosomotropic properties, facilitating cellular uptake and lysosomal accumulation.
The 3,4,5-Trifluorobenzophenone core: Acts as a dual-function warhead. It serves first as an electrophilic site for regioselective conjugation via Nucleophilic Aromatic Substitution (
) and second as a latent photo-crosslinker for covalent target capture upon UV irradiation.
This note provides validated protocols for conjugating targeting ligands (e.g., thiols, amines) to the MM-TFB scaffold and subsequent photo-activation workflows.
Mechanistic Principles
Regioselective Conjugation (
)
The 3,4,5-trifluorophenyl ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms themselves.
The Site of Attack: The 4-position (para) fluorine is the most electrophilic. The carbonyl group at position 1 exerts a strong resonance withdrawing effect (
) on the para position, while the flanking fluorines at positions 3 and 5 increase the electrophilicity of C4 via inductive withdrawal ().
The Result: Nucleophiles (thiols, amines) selectively displace the 4-fluorine, preserving the benzophenone structure required for photochemistry.
Photo-Activation Mechanism
Upon irradiation at 350–360 nm, the benzophenone carbonyl undergoes an
transition, forming a reactive triplet diradical. This species preferentially inserts into C-H bonds of proximal proteins (within 3–5 Å), forming a permanent covalent bond. This allows researchers to "freeze" the interaction between the targeted delivery vehicle and its receptor.
Visualization of Workflows
Figure 1: Synthesis and Mechanism of Action
The following diagram illustrates the regioselective conjugation of a targeting ligand followed by photo-induced crosslinking.
Caption: Workflow showing the regioselective displacement of the para-fluorine by a ligand, followed by target binding and UV-mediated covalent capture.
Experimental Protocols
Protocol A: Regioselective Derivatization (
)
Objective: To conjugate a thiol-containing targeting peptide (e.g., cRGD-SH) to MM-TFB.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Procedure:
Preparation: Dissolve MM-TFB (1 eq.) in anhydrous DMF under nitrogen atmosphere.
Activation: Add DIPEA (2.0 eq.) to the solution. Stir for 5 minutes at Room Temperature (RT).
Addition: Dropwise add the Thiol-peptide (1.2 eq.) dissolved in minimal DMF.
Reaction:
For Thiols: Stir at RT for 2–4 hours. Thiols are highly nucleophilic and displace the 4-F rapidly.
For Amines: If using an amine ligand, heat to 60°C for 6–12 hours.
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M + Ligand – HF]. The isotopic pattern of the product should reflect the loss of one fluorine atom.
Purification: Quench with 0.1% TFA in water. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Storage: Lyophilize and store at -20°C in the dark (benzophenones are light sensitive).
Critical Checkpoint:
Regioselectivity Check: 19F-NMR should show the disappearance of the unique para-fluorine signal and a shift in the remaining meta-fluorines.
Protocol B: Photo-Crosslinking Validation
Objective: To confirm the conjugate binds its target and can be covalently crosslinked.
Step-by-Step Procedure:
Incubation: Incubate the MM-TFB-Ligand conjugate (1–10 µM) with the target protein (or cells) for 30–60 minutes at 4°C (to minimize internalization if studying surface binding).
Irradiation:
Place samples on ice.
Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm.
Duration: 30–60 minutes. (Benzophenones require longer exposure than diazirines due to reversible excitation).[2]
Analysis:
Lyse cells (if applicable).
Perform SDS-PAGE followed by Western Blot (detecting the ligand or the morpholine handle if an antibody is available) or Mass Spectrometry proteomics.
Data & Optimization Guide
The following table summarizes optimization parameters for the derivatization reaction.
Parameter
Condition A (Mild)
Condition B (Harsh)
Recommendation
Nucleophile
Thiol (-SH)
Primary Amine (-NH2)
Thiols are preferred for RT reactions; Amines require heat.
Base
TEA (Triethylamine)
Cs2CO3 (Cesium Carbonate)
Use DIPEA/TEA for soluble organic synthesis; Cs2CO3 for difficult substrates.
Temperature
25°C
60–80°C
Do not exceed 90°C to prevent degradation of the morpholine.
Solvent
DMF
DMSO
DMSO accelerates rates but is harder to remove.
Yield (Typical)
85–95%
60–75%
High yields expected for 4-F displacement.
References
Nucleophilic Aromatic Substitution Mechanism
Master Organic Chemistry. (2018).[3][4] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Photoaffinity Labeling Principles
Smith, E. & Collins, I. (2015).[5] "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry.
Benzophenone Chemistry in Drug Discovery
Sewell, L. et al. (2015).[5] "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." ACS Chemical Biology.
Synthesis of Fluorinated Benzophenones
Haimerl, B. et al. (2012).[3] "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry.
Assay Development for Characterizing 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a Putative Kinase Inhibitor
An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the development and execution of biochemical assays to characterize the inhibitory activity of 4'-Morpholinomethyl-3,4,5-tr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the development and execution of biochemical assays to characterize the inhibitory activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a novel synthetic compound. Due to the prevalence of the morpholine and trifluoromethyl moieties in kinase inhibitors, we hypothesize that this compound may target protein kinases, particularly those within the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[1][2] This guide will detail the necessary protocols for a primary screening assay to determine the half-maximal inhibitory concentration (IC50) and a subsequent secondary assay to elucidate the mechanism of action. The methodologies described herein are designed to be robust, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.
Introduction: Rationale and Scientific Background
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a synthetic small molecule with structural features that suggest potential biological activity. The morpholine group is a common constituent in many bioactive compounds, including kinase inhibitors, due to its favorable physicochemical properties.[3] Similarly, the trifluoromethyl group can enhance metabolic stability and binding affinity.[4] The benzophenone scaffold serves as a versatile core for developing bioactive molecules.[5] Given these structural alerts, and the critical role of the PI3K/Akt/mTOR pathway in cellular processes like growth, proliferation, and survival, we propose this pathway as a hypothetical target for our compound.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2]
This application note will therefore focus on establishing a robust assay cascade to:
Quantify the inhibitory potency of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone against a representative kinase from the PI3K/Akt/mTOR pathway (e.g., Akt1).
Determine the mechanism of inhibition to guide further structure-activity relationship (SAR) studies.
To achieve this, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the primary screen due to its high sensitivity, low background, and suitability for high-throughput applications.[7][8] A follow-up kinetic study will then be performed to understand how the compound interacts with the enzyme and its substrate.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions.[6] Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development.[2] Small molecule inhibitors have been developed to target the key nodes of this pathway: PI3K, Akt, and mTOR.[2][9]
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the putative point of inhibition.
Primary Assay: Determination of IC50 using HTRF
The initial step in characterizing an enzyme inhibitor is to determine its potency, typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] We will utilize an HTRF-based kinase assay, a robust method for measuring kinase activity in a high-throughput format.[11][12]
Principle of the HTRF Kinase Assay
HTRF technology is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[8] In this kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a europium cryptate (donor) are used. The kinase phosphorylates the substrate, which is then recognized by an anti-phospho-antibody conjugated to an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission of light from the acceptor. The HTRF signal is proportional to the amount of phosphorylated substrate.[13]
Caption: Workflow of the HTRF kinase inhibition assay.
Experimental Protocol: HTRF IC50 Determination
Materials:
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Recombinant human Akt1 enzyme
Biotinylated Akt substrate peptide
ATP
HTRF Kinase Assay Buffer
Europium-labeled anti-phospho-substrate antibody
Streptavidin-XL665 (acceptor)
384-well low-volume white microplates
HTRF-compatible plate reader
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in 100% DMSO.
Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations. A typical starting concentration for the highest dose would be 100 µM.
Assay Plate Preparation:
Add 2 µL of the compound dilutions to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) and a known Akt1 inhibitor (100% inhibition).
Enzyme and Substrate Addition:
Prepare a solution of Akt1 enzyme and biotinylated substrate peptide in HTRF Kinase Assay Buffer at 2X the final desired concentration. The enzyme concentration should be optimized to ensure the reaction is in the linear range.[14] The substrate concentration should be at or below its Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[14]
Add 4 µL of the enzyme/substrate mix to each well.
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiation of Kinase Reaction:
Prepare a solution of ATP in HTRF Kinase Assay Buffer at 2X the final desired concentration (typically at the Km for ATP).
Add 4 µL of the ATP solution to each well to start the reaction.
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.[15]
Detection:
Prepare a solution of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in the detection buffer at 2X the final concentration.
Add 10 µL of the detection mix to each well to stop the kinase reaction.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis and IC50 Calculation
Calculate the HTRF ratio: (Signal at 665 nm / Signal at 620 nm) * 10,000.
Generate a dose-response curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC50: Fit the data to a four-parameter logistic equation to calculate the IC50 value.[16] It is recommended to have at least two data points above and below the 50% inhibition mark for an accurate determination.[17][18]
Table 1: Hypothetical IC50 Determination Data
[Inhibitor] (µM)
Log [Inhibitor]
% Inhibition
100
2
98.5
33.3
1.52
95.2
11.1
1.05
88.1
3.70
0.57
75.4
1.23
0.09
52.3
0.41
-0.39
28.9
0.14
-0.85
10.1
0.05
-1.30
2.5
IC50 (µM)
1.15
Secondary Assay: Mechanism of Action Studies
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[15] This can be determined by measuring the inhibitor's effect on the enzyme kinetics with respect to the substrate (ATP in this case).
Principles of Enzyme Inhibition Kinetics
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax.[19]
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[20] This reduces the Vmax but does not affect the Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the apparent Km.
Experimental Protocol: Kinetic Analysis
This protocol uses the same HTRF assay as the primary screen but varies the concentrations of both the inhibitor and ATP.
Procedure:
Prepare a matrix of ATP and inhibitor concentrations. Use at least five concentrations of ATP, ranging from 0.5x Km to 5x Km.[15] For each ATP concentration, use at least eight concentrations of the inhibitor, spanning its IC50 value.[15]
Perform the HTRF kinase assay as described in section 2.2 for each condition in the matrix.
Measure the initial reaction rates (proportional to the HTRF signal) for each combination of ATP and inhibitor concentration.
Data Analysis and Interpretation
Plot the initial velocity against the ATP concentration for each inhibitor concentration (Michaelis-Menten plot).
To better visualize the inhibition mechanism, generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).
Competitive inhibition: The lines will intersect on the y-axis.
Non-competitive inhibition: The lines will intersect on the x-axis.
Uncompetitive inhibition: The lines will be parallel.
Caption: Visual representation of competitive and non-competitive inhibition mechanisms.
Table 2: Hypothetical Kinetic Parameters for Akt1 Inhibition
[Inhibitor] (µM)
Apparent Km (ATP, µM)
Apparent Vmax (RFU/min)
0 (Control)
15.2
12,500
0.5
22.8
12,450
1.0
30.1
12,550
2.0
44.9
12,400
Based on the data in Table 2, an increase in the apparent Km with no significant change in Vmax would indicate a competitive mechanism of inhibition with respect to ATP.
Conclusion and Future Directions
This application note provides a detailed framework for the initial characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a putative kinase inhibitor. The described HTRF-based primary assay allows for a robust determination of the compound's IC50 value. The subsequent kinetic studies are essential for elucidating the mechanism of action, which is a critical step in the drug discovery process.[15] The hypothetical results presented suggest that the compound may act as a competitive inhibitor of Akt1. Further studies should include selectivity profiling against a panel of other kinases to assess its specificity and off-target effects. Cellular assays should also be developed to confirm its activity in a more physiologically relevant context.
References
Ellis, D. A. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). PubMed. [Link]
Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
Avula, S. K., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. ResearchGate. [Link]
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
Bailey, B. A., et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC - PubMed Central. [Link]
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
Klink, T. A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. [Link]
Tadesse, S., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]
Baker, B. R., & Ashton, W. T. (1970). Irreversible enzyme inhibitors. 178. Active-site-directed irreversible inhibitors of dihydrofolate reductase derived from 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine with a terminal sulfonyl fluoride. PubMed. [Link]
Al-Khafaji, K., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
Chen, K., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]
Biology LibreTexts. (2022). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
García-Martínez, J. M., et al. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]
Technical Support Center: Optimizing Reaction Conditions for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Derivatization
Welcome to the technical support center for the synthesis and optimization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) on Core Principles
This section addresses fundamental questions regarding the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, focusing on the most common and effective derivatization strategy.
Q1: What is the most effective and widely used method for introducing the morpholinomethyl group onto the 3,4,5-trifluorobenzophenone scaffold?
A1: The most direct and reliable method for this transformation is the Mannich reaction .[1][2] This classical three-component condensation reaction is ideal for the aminoalkylation of activated aromatic rings. In this specific case, the 3,4,5-trifluorobenzoyl group acts as a moderate deactivator on its own ring but directs electrophilic substitution to the para position of the second, unsubstituted phenyl ring. The Mannich reaction utilizes formaldehyde and a secondary amine (morpholine) to generate an electrophilic iminium ion, which then attacks the electron-rich para position of the benzophenone.
Q2: Can you illustrate the reaction mechanism for the Mannich derivatization leading to 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone?
A2: Certainly. The reaction proceeds in two primary stages. First is the formation of the electrophilic N,N-disubstituted iminium ion (often called an Eschenmoser salt precursor) from the reaction of morpholine and formaldehyde. The second stage is the electrophilic aromatic substitution, where the activated phenyl ring of the benzophenone attacks the iminium ion.[2]
Caption: Mannich reaction mechanism for the synthesis of the target compound.
Q3: How does the 3,4,5-trifluorobenzoyl group influence the position of the incoming morpholinomethyl group?
A3: The benzoyl group is an electron-withdrawing group and a meta-director for its own ring. However, its primary electronic effect on the second phenyl ring (the one being substituted) is to activate the ortho and para positions for electrophilic attack. The carbonyl group withdraws electron density, making the proton at the 4' (para) position more acidic and the ring more susceptible to substitution. While both ortho and para positions are activated, the para position is sterically favored, leading to the desired 4'-substituted product as the major isomer.
Q4: What is the difference between using aqueous formaldehyde (formalin) and paraformaldehyde, and which is preferred?
A4: Formalin is an aqueous solution of formaldehyde (typically 37%), while paraformaldehyde is a solid polymer. For many Mannich reactions, paraformaldehyde is preferred because it allows the reaction to be run under non-aqueous or anhydrous conditions.[3] The presence of water in formalin can sometimes interfere with the reaction or complicate the workup. Paraformaldehyde thermally depolymerizes in situ to provide monomeric formaldehyde. If using paraformaldehyde, ensure the reaction temperature is sufficient to facilitate this depolymerization, often requiring initial heating.[3]
Section 2: Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis. As with any reaction, small-scale trials are recommended before scaling up.
Materials:
3,4,5-Trifluorobenzophenone
Morpholine (freshly distilled recommended)
Paraformaldehyde
Ethanol (anhydrous)
Hydrochloric acid (concentrated and dilute)
Sodium hydroxide (or sodium bicarbonate) solution
Ethyl acetate
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trifluorobenzophenone (1.0 eq) and ethanol (approx. 5-10 mL per gram of benzophenone).
Reagent Addition: To the stirred suspension, add morpholine (1.2 eq) followed by paraformaldehyde (1.5 eq).
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve any remaining solids. The pH should be acidic (pH ~2).
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material and non-basic impurities. Discard the organic layers.
Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~10-11). The product should precipitate as a solid or an oil.
Workup - Isolation: Extract the basic aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent product tailing.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Caption: Troubleshooting flowchart for low-yield derivatization reactions.
Q: My reaction yield is significantly lower than expected. What are the most common causes?
A: Low yield is a frequent issue with several potential root causes.
Cause 1: Incomplete Iminium Ion Formation: The formation of the electrophilic iminium ion is the rate-limiting first step. If morpholine is old or formaldehyde source is inactive, this step will fail.
Solution: Use freshly distilled morpholine and high-quality paraformaldehyde. In some protocols, pre-mixing the amine and formaldehyde in the solvent at room temperature for an hour before adding the benzophenone can improve yields.[3]
Cause 2: Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to drive the depolymerization of paraformaldehyde and overcome the activation energy for the substitution.
Solution: Ensure the reaction mixture is consistently at reflux. If using a high-boiling solvent is not an option, a slight excess of reagents might be necessary to drive the reaction to completion.
Cause 3: Product Loss During Workup: The product is a tertiary amine, making it soluble in acidic water. Incomplete basification or insufficient extraction from the basic aqueous phase are common sources of product loss.
Solution: During the workup, ensure the aqueous layer is strongly basic (pH > 10) before extracting the product. Use a generous volume of organic solvent and perform at least three extractions to ensure complete recovery.
Q: My final product analysis shows the presence of multiple isomers or byproducts. What are these and how can I avoid them?
A: The formation of multiple products typically points to issues with stoichiometry or reaction control.
Byproduct 1: Ortho-substituted Isomer: While the para position is sterically favored, some substitution at the ortho positions can occur.
Solution: Lowering the reaction temperature slightly (if kinetics allow) can sometimes improve selectivity by favoring the thermodynamically more stable para product.
Byproduct 2: Bis-aminomethylation: If an excess of morpholine and formaldehyde is used, a second aminomethylation can occur at the other ortho position.
Solution: Use a stoichiometry closer to 1:1.1:1.2 (Benzophenone:Morpholine:Paraformaldehyde). Carefully monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-reaction.
Byproduct 3: N,N'-methylenebis(morpholine): This can form from the reaction of the iminium ion with another molecule of morpholine.
Solution: This is typically an issue when a large excess of morpholine is used. It can usually be removed during the acidic wash phase of the workup.
Section 4: Data Summary and Workflow Visualization
To aid in experimental design, the following table summarizes key reaction parameters.
Table 1: Summary of Optimized Reaction Conditions
Parameter
Recommended Condition
Rationale & Notes
Stoichiometry
1.0 eq Benzophenone
Controls selectivity and minimizes bis-substitution.
(Benzophenone:Morpholine:CH₂O)
1.1 - 1.2 eq Morpholine
Slight excess ensures complete reaction.
1.2 - 1.5 eq Paraformaldehyde
Slight excess accounts for potential sublimation or inactivity.
Solvent
Ethanol, Methanol, Dioxane
Protic solvents often facilitate the reaction. Ethanol is a good starting point.
Temperature
Reflux
Ensures paraformaldehyde depolymerization and sufficient reaction rate.
Reaction Time
4 - 12 hours
Monitor by TLC to determine the optimal endpoint.
Workup pH
Acidic Wash (pH 2), Basic Extraction (pH >10)
Critical for separating the basic product from neutral/acidic impurities.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
References
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. (Historical context for the reaction type).
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Comprehensive review).
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837.
Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6543. Available at: [Link][3]
SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link][2]
European Patent Office. (1998). Methods for the preparation of benzophenones derivatives (EP 0855379 A1). Available at: [Link][4]
Google Patents. (n.d.). Method for purifying and separating benzophenone (CN108586224B). Retrieved from [5]
Minimizing off-target effects of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in cellular assays
Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Off-Target Effects & Background in Cellular Photoaffinity Labeling (PAL) Last Updated: February 2, 2026 Executive Summary: The Dual-Nature Challenge You a...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Aris Thorne
Subject: Minimizing Off-Target Effects & Background in Cellular Photoaffinity Labeling (PAL)
Last Updated: February 2, 2026
Executive Summary: The Dual-Nature Challenge
You are likely using 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a photoreactive building block to map protein-drug interactions. This molecule presents a unique "dual-nature" challenge in cellular assays:
The Warhead (3,4,5-Trifluorobenzophenone): The fluorine substitution stabilizes the triplet diradical state, increasing crosslinking efficiency compared to non-fluorinated benzophenones. However, this high reactivity can lead to indiscriminate labeling (proteomic background) if the "Competition Window" is not strictly defined.
The Tail (Morpholine): The morpholine ring acts as a solubility aid but is also a lysosomotropic weak base (pKa ~8.3). In live-cell assays, this leads to accumulation in acidic lysosomes (pH ~4.5–5.0), causing high background noise and potential lysosomal toxicity (vacuolization) unrelated to your specific protein target.
This guide provides the protocols to decouple these artifacts from true target engagement.
Mechanism of Off-Target Effects
To troubleshoot, you must visualize where the probe goes and why it fails.
Figure 1: The Lysosomotropic Trap. The morpholine moiety drives accumulation in lysosomes (red path), creating high background noise distinct from the intended cytosolic target binding (green path).
Troubleshooting Guide & FAQs
Category A: High Background (Proteomic Noise)
Q: I see a "smear" of bands on my Western Blot/Fluorescence Gel. How do I clean this up?A: This is classic "collisional labeling." Benzophenones react with any C-H bond within 3.1 Å upon excitation.
The Fix: You must determine the Specific Binding Window using a "Cold Competition" control.
Protocol Adjustment:
Pre-incubation: Incubate cells with the probe for 30–60 mins.
Competition Control: In a parallel sample, pre-incubate with 10x–50x excess of the parent ligand (lacking the benzophenone) for 30 mins before adding the probe.
Analysis: True targets will disappear (or significantly fade) in the competition lane. Bands that remain are non-specific background (e.g., albumin, tubulin).
Q: Does the trifluoro- group require different UV settings than normal benzophenone?A:Yes. Fluorinated benzophenones have a more stabilized triplet state but can be activated efficiently at 365 nm .
Critical Warning: Do not use 254 nm (short-wave UV). It damages DNA and proteins rapidly, causing cell death that releases proteases, degrading your target.
Recommendation: Use a 365 nm LED array (approx. 100 mW/cm²) for 1–5 minutes . The fluorine atoms often allow for shorter irradiation times than non-fluorinated analogs, reducing phototoxicity.
Q: My cells develop vacuoles and die before I even irradiate them. Is the compound toxic?A: This is likely Lysosomal Swelling , not direct chemotoxicity. The morpholine group becomes protonated in the lysosome, drawing in water osmotically.
The Fix:
Reduce Incubation Time: Limit probe incubation to <60 minutes.
Wash Step: Perform a rapid wash with PBS (pH 7.4) immediately before UV irradiation to remove unbound, cytosolic probe.
Ammonium Chloride Block (Optional): Pre-treat cells with 10 mM NH₄Cl. This neutralizes lysosomal pH, preventing the morpholine "trap." Note: Only do this if your target is NOT lysosomal.
Optimized Experimental Protocol
This protocol is designed to minimize both lysosomal trapping and non-specific photochemical insertion.
Materials Required
Probe: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone derivative (Stock: 10 mM in DMSO).
Competitor: Parent ligand (Stock: 100 mM in DMSO).[1]
UV Source: 365 nm LED (e.g., Stratalinker or handheld UV lamp on ice).
Lysis Buffer: RIPA + Protease Inhibitors + Benzonase (to reduce viscosity from DNA crosslinking).
Control Group: Add DMSO.Comp Group: Add 50x Parent Ligand.Incubate 30 min @ 37°C.
Saturates specific binding sites, defining the "signal-to-noise" baseline.
3. Probe
Add Probe (e.g., 1–10 µM) to both groups.Incubate 30–60 min @ 37°C.
Critical: Do not exceed 10 µM unless necessary. Higher conc. = exponential background.
4. Wash
Aspirate media. Wash 2x with cold PBS .
Removes extracellular and loosely bound cytosolic probe. Reduces background.[2]
5. UV X-Link
Place cells on ice . Irradiate @ 365 nm for 3 minutes .
Ice prevents thermal heating. 365 nm activates the benzophenone without destroying DNA.
6. Harvest
Lyse immediately.
Crosslinking is irreversible; immediate lysis prevents proteolysis.
Data Interpretation: The "Sweet Spot"
Use the following logic to interpret your results. If you do not see a difference between the "Probe Only" and "Probe + Competitor" lanes, your assay has failed.
Figure 2: Decision Tree for Assay Validation. Success is defined ONLY by the disappearance of bands in the presence of the competitor.
References
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
Core reference for the mechanism of benzophenone C-H insertion and triplet st
Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723. Link
Establishes the link between morpholine/amine-containing drugs and lysosomal accumul
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[3] Future Medicinal Chemistry, 7(2), 159-183.[3] Link
Comprehensive review on optimizing PAL probes, including fluorin
Ge, S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.[3] RSC Advances, 8, 29428-29454.[3] Link
Discusses the comparative advantages of trifluoromethyl-substituted probes.
Technical Support Center: Stability & Storage of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
[1] Introduction: Know Your Molecule To prevent degradation, you must first understand the specific vulnerabilities of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .[1] This compound is not a simple inert solid; it is...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: Know Your Molecule
To prevent degradation, you must first understand the specific vulnerabilities of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .[1] This compound is not a simple inert solid; it is a "hybrid" molecule containing three distinct functional zones, each with its own degradation trigger.
The Benzophenone Core (The Photo-Trigger): Benzophenones are Type II photoinitiators.[1] Upon exposure to UV or even ambient blue light, the carbonyl group excites to a triplet state. This excited state is a powerful hydrogen abstractor, capable of stealing hydrogen atoms from neighboring molecules (or solvent), initiating radical chain reactions.
The Morpholinomethyl Group (The Oxidation Site): This is a benzylic amine. The carbon-nitrogen bond at the benzylic position is chemically active.[1] In the presence of oxygen and light, it is highly susceptible to oxidative cleavage or N-oxide formation.[1]
The 3,4,5-Trifluorophenyl Ring (The Electrophile): The three fluorine atoms make this ring electron-deficient.[1] While generally stable, this electron withdrawal increases the electrophilicity of the carbonyl carbon and makes the ring susceptible to nucleophilic attack if moisture (hydrolysis) or strong nucleophiles are present.
The Core Rule: Stability is only maintained by simultaneously blocking Light , Oxygen , and Moisture .
Troubleshooting Guide (Q&A)
Q1: The white powder has turned pale yellow or beige. Is it still usable?
Diagnosis:Photo-Oxidative Degradation.
The yellowing is a classic sign of benzophenone radical formation or amine oxidation.[1]
Mechanism: Light exposure excited the benzophenone carbonyl, which then abstracted a hydrogen from the morpholine ring (likely the
-carbon next to the nitrogen). This creates a radical species that couples or oxidizes to form colored impurities (imines or N-oxides).[1]
Verdict: Check purity via HPLC/LC-MS. If purity is >98%, repurify via recrystallization (e.g., from Ethanol/Hexane). If <95%, discard, as radical byproducts can inhibit downstream catalysis.
Q2: The compound has formed hard clumps or "caked" inside the bottle.
Diagnosis:Hygroscopic Agglomeration.
While the benzophenone core is lipophilic, the morpholine nitrogen is basic. It can absorb atmospheric moisture and CO
, forming carbamates or simply hydrating.
Mechanism:
(Carbamic acid formation, reversible).[1] Moisture also facilitates hydrolysis of the trifluoro-ring if trace acid is present.[1]
Solution: Dry the solid in a vacuum desiccator over
for 24 hours. Always store under an inert atmosphere.[1]
Q3: Can I store a stock solution in DMSO or Methanol?
Reasoning: In solution, molecules have higher mobility, increasing the rate of bimolecular reactions.
Methanol: Being a protic solvent with abstractable protons, methanol can participate in photo-reduction of the ketone if any light reaches the solution.
DMSO: DMSO is an oxidant.[1] It can facilitate the oxidation of the morpholine nitrogen to an N-oxide over time.[1]
Protocol: Store only as a solid. Prepare solutions immediately before use.
Q4: I see insoluble particulates when dissolving the stored solid.
Diagnosis:Photopolymerization.
Benzophenone derivatives can dimerize (forming benzopinacols) upon light exposure.[1] These dimers often have drastically different solubility profiles than the monomer.
Test: Filter the solution. If the filtrate retains the expected UV/Mass spec profile, the solid is likely a dimer impurity.
Storage Protocols: The "Zero-Flux" Standard[1]
To ensure <0.5% degradation over 12 months, you must implement a "Zero-Flux" storage system that eliminates photon and oxygen flux.[1]
Step-by-Step Storage Workflow
Container Selection:
Primary: Amber borosilicate glass vial (Type I).[1] Never use clear glass or plastic.[1] Plastic allows gas permeation and benzophenones can leach plasticizers.[1]
Closure: Teflon (PTFE)-lined screw cap.[1] Avoid rubber septa which can degrade and leach sulfur.[1]
Atmosphere Exchange:
Do not just close the cap. You must purge the headspace.
Method: Gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace oxygen.[1] Cap immediately.
Temperature Control:
Short-term (<1 month): 2°C to 8°C (Refrigerated).[1]
Long-term (>1 month): -20°C (Freezer).
Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
Secondary Barrier:
Place the sealed amber vial inside a secondary opaque bag (e.g., Mylar or aluminum foil pouch) with a small sachet of silica gel desiccant.
Visualizing the Degradation Mechanics
The following diagram illustrates the "Cascade of Failure" that occurs when storage protocols are ignored.
Caption: Figure 1. Mechanistic pathways showing how light and oxygen synergistically accelerate degradation via radical intermediates.
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
Relevance: Establishes the triplet-state excitation mechanism responsible for the compound's light sensitivity.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chromatography Technical Support Center .
I am Dr. Aris, Senior Application Scientist. I have reviewed your inquiry regarding the peak tailing of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .
This molecule presents a classic "perfect storm" for chromatographic tailing: a lipophilic fluorinated tail combined with a basic nitrogen center. The tailing you are observing is likely not a column failure, but a mismatch between your mobile phase chemistry and the analyte's thermodynamics.
Below is your diagnostic and resolution guide.
Module 1: The Diagnostic (Why is this happening?)
Q: Why does this specific molecule tail so aggressively compared to my other standards?
A: You are battling Secondary Silanol Interactions .[1][2]
Your analyte contains a morpholine group.[3] The
of the conjugate acid of N-alkyl morpholines is typically between 7.0 and 7.4 [1, 2].
The Ionization State: At standard HPLC pH (pH 2–3), the morpholine nitrogen is fully protonated (
).
The Trap: While the lipophilic 3,4,5-trifluorobenzophenone core interacts with the C18 ligands (Primary Retention), the positively charged morpholine nitrogen is attracted to residual ionized silanols (
) on the silica surface (Secondary Retention).
The Result: These ionic interactions are kinetically slow ("sticky"), causing the analyte to lag behind the main band, resulting in the tail.
Visualizing the Mechanism
The following diagram illustrates the competing forces acting on your molecule inside the column.
Figure 1: The "Dual-Retention" mechanism causing tailing. The amine interacts with silanols while the fluorinated core interacts with C18.
Module 2: Mobile Phase Optimization (The Chemical Fix)
Q: Can I fix this without buying a new column?
A: Often, yes. You must disrupt the ionic interaction described above. We have three chemical levers to pull.
Option A: The "Chaotropic" Approach (Low pH + Ion Pairing)
Best for: UV Detection, Standard C18 columns.
Lowering the pH suppresses silanol ionization (
). However, simple organic acids (Formic/Acetic) are often too weak to fully suppress the most acidic silanols (Type A silica).
Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the aqueous mobile phase.
Why: TFA is a strong acid (
) that fully suppresses silanols. More importantly, the Trifluoroacetate anion () forms a neutral ion pair with your protonated morpholine, masking the positive charge [3].
Option B: The "Sacrificial Base" Approach
Best for: UV Detection, Older Silica Columns.
Add a competitive amine that has a higher affinity for silanols than your analyte.
Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase. Adjust pH to 3.0 with Phosphoric Acid.
Why: TEA saturates the active silanol sites, effectively "blocking" them so your analyte passes by without sticking [4].
Option C: The "High pH" Approach (The Modern Standard)
Best for: LC-MS, Hybrid Columns.
If you raise the pH above the analyte's
, the morpholine becomes neutral (). Neutral amines cannot interact with silanols.
Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .
Warning: You MUST use a high-pH stable column (Hybrid Particle / Ethylene-Bridged Hybrid) for this. Standard silica dissolves at pH > 8.
Comparison of Mobile Phase Modifiers
Modifier
Mechanism
MS Compatible?
Tailing Reduction Efficacy
Formic Acid
pH Control
Yes (Excellent)
Low (Often insufficient for strong bases)
TFA
Ion Pairing + pH
No (Signal Suppression)
High (The "Gold Standard" for shape)
Triethylamine (TEA)
Silanol Blocking
No (Source Contamination)
High
Ammonium Bicarbonate
Neutralization (High pH)
Yes
Very High (Eliminates the charge)
Module 3: Hardware & Column Selection
Q: My mobile phase is optimized, but I still see a tail (Asymmetry > 1.2). What now?
A: The column stationary phase is likely the limiting factor. The 3,4,5-trifluoro group makes your molecule bulky and lipophilic, requiring a phase that balances pore accessibility with inertness.
Recommended Column Technologies:
Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that electrostatically repels protonated amines like your morpholine derivative. This is the most effective hardware solution for low-pH analysis of bases.
Embedded Polar Group (EPG): These phases have a polar group (amide or carbamate) embedded in the alkyl chain. This "water shield" prevents the analyte from reaching the deep silanols on the silica surface [5].
Module 4: Troubleshooting Workflow
Follow this logic gate to resolve your issue systematically.
Figure 2: Decision matrix for selecting the correct resolution strategy based on detection method.
References
Wikipedia. (n.d.). N-Methylmorpholine Properties and pKa. Retrieved from
ChemicalBook. (n.d.). 4-Methylmorpholine Chemical Properties. Retrieved from
Phenomenex. (2025).[4][5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from
Technical Support Center: Strategies to Enhance the Metabolic Stability of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the metabolic stability of morpholine-containing compounds. Our focus is on explaining the causality behind experimental choices and providing validated, actionable protocols.
This section addresses foundational questions regarding the use and metabolic fate of the morpholine scaffold in drug discovery.
Q1: Why is the morpholine moiety so common in drug discovery, and what are its typical metabolic liabilities?
A: The morpholine ring is a privileged scaffold in medicinal chemistry for several reasons. Its inclusion in a molecule often improves physicochemical properties, such as aqueous solubility and pKa, which can lead to better pharmacokinetic profiles. The oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure can serve as a rigid scaffold to orient other functional groups for optimal target engagement.
However, despite these advantages, the morpholine ring is often metabolically labile. The carbon atoms adjacent to the nitrogen and oxygen heteroatoms are electron-rich and susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in the liver. This metabolic vulnerability can lead to rapid clearance of the compound from the body, reducing its half-life and overall exposure, which necessitates strategic modifications to ensure therapeutic efficacy.
Q2: What are the primary metabolic pathways for morpholine-containing compounds?
A: The metabolic fate of morpholine-containing compounds is predominantly governed by oxidative pathways mediated by CYP enzymes. The most common transformations include:
Oxidation of the Morpholine Ring: This typically occurs at the carbon atoms alpha (adjacent) to the nitrogen or oxygen, leading to the formation of unstable hemiaminals or hemiacetals, which can result in ring cleavage.
Ring Opening: Following initial oxidation, the morpholine ring can undergo cleavage, leading to the formation of linear, more polar metabolites that are readily excreted. For example, C-N bond cleavage can lead to intermediates like 2-(2-aminoethoxy)acetate.
N-dealkylation: If the morpholine nitrogen is attached to an alkyl group, cleavage of this bond is a common metabolic route.
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.
Understanding these pathways is the first step in identifying the "metabolic hotspot" on your compound and designing strategies to block these transformations.
Caption: Common metabolic pathways for morpholine-containing compounds.
Q3: How do I begin to investigate the metabolic stability of my morpholine-containing compound?
A: The standard starting point for assessing metabolic stability is to perform an in vitro assay using liver microsomes. The Human Liver Microsomal (HLM) Stability Assay is a cost-effective, high-throughput screen that provides a reliable indication of a compound's susceptibility to Phase I metabolism by CYP enzymes.
This assay measures the rate at which your compound is consumed over time when incubated with HLMs and a necessary cofactor (NADPH). The output of this experiment is typically expressed as the compound's half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. A short half-life (e.g., <30 minutes) in this assay often indicates a metabolic liability that needs to be addressed.
Section 2: Troubleshooting Guide - My Compound is Metabolically Unstable. What Next?
Scenario: Your lead compound, which contains a morpholine moiety, shows a short half-life and high clearance in the HLM assay. This troubleshooting guide provides a systematic approach to identifying the metabolic weak point and implementing structural modifications.
Caption: Experimental workflow for the HLM stability assay.
1. Materials & Reagents
Test Compound: Stock solution in DMSO (e.g., 10 mM).
Liver Microsomes: Pooled Human Liver Microsomes (HLMs), stored at -80°C.
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
Cofactor Solution: NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.
2. Incubation Procedure
Preparation: Thaw the HLM vial quickly in a 37°C water bath and immediately place on ice. Dilute the HLMs to a working concentration (e.g., 1 mg/mL) in the phosphate buffer. Prepare the NADPH solution according to the manufacturer's instructions.
Pre-incubation: In a 96-well plate, add your test compound (final concentration typically 1 µM) to the diluted HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well and add it to a separate 96-well plate containing the ice-cold acetonitrile quenching solution. The "0 minute" time point should be taken immediately after adding NADPH.
Negative Control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.
3. Sample Analysis & Data Calculation
Protein Precipitation: Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
Data Calculation:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
Poupin, P., et al. (1998).
Optimization
Optimizing the concentration of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for in vitro studies
Optimization Guide for In Vitro Applications Executive Summary & Compound Profile 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a specialized fluorinated scaffold often utilized in medicinal chemistry as a bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
Optimization Guide for In Vitro Applications
Executive Summary & Compound Profile
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a specialized fluorinated scaffold often utilized in medicinal chemistry as a bioactive intermediate or photo-affinity probe.[1] Its physicochemical duality—combining a lipophilic fluorinated benzophenone core with a polar, basic morpholine ring—presents unique challenges in in vitro assay development.[1]
This guide addresses the critical "failure points" in handling this compound: aqueous solubility limits , photostability , and non-specific cytotoxicity .
Physicochemical Snapshot
Property
Characteristic
Implication for In Vitro Use
Core Structure
Benzophenone
Photosensitive: Must be handled in low light/amber vials to prevent radical formation unless photo-activation is intended.[1]
Substituents
3,4,5-Trifluoro
Lipophilicity: Increases metabolic stability but significantly reduces water solubility.[1]
Functional Group
Morpholinomethyl
Solubility Aid: The morpholine nitrogen (pKa ~8.3) allows protonation, slightly improving solubility in acidic buffers, but remains limited in neutral physiological media.[1]
Critical Workflow: Solubility & Stock Preparation
The #1 cause of variable IC50/EC50 data with this compound is "silent precipitation" —where the compound crashes out of solution upon addition to the cell culture medium, reducing the effective concentration below the calculated concentration.
Protocol A: The "Crash-Out" Validation
Do not assume solubility based on the stock solution clarity. You must validate the final dilution.
Primary Stock: Dissolve neat solid in 100% DMSO (anhydrous) to reach 10 mM – 50 mM .
Note: Avoid Ethanol if possible; DMSO is superior for benzophenones.[1]
Visual Check: Vortex for 30 seconds. Solution must be crystal clear.
Intermediate Dilution (The Danger Zone):
Prepare a 100x concentrate in DMSO (e.g., if testing at 10 µM, make a 1 mM intermediate).[1]
Media Spike Test:
Pipette the intermediate stock into pre-warmed (37°C) culture media (containing serum) under rapid agitation.
Max DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) .
Turbidity Check: Hold the tube against a dark background with a light source from the side (Tyndall effect). If you see "smoke" or cloudiness, the compound has precipitated.
Troubleshooting Table: Solubility Issues
Observation
Diagnosis
Corrective Action
Precipitate forms immediately upon adding to media
Protect from light. Wrap tubes in foil. This compound is a benzophenone; it will react with light.[1]
Determining the Optimal Concentration Range
Do not guess the range. Use a Logarithmic Sighting Study to save time and reagents.
Decision Logic: The Optimization Workflow
Figure 1: Step-by-step logic for determining the working concentration, prioritizing solubility and toxicity limits before efficacy.
Protocol B: The Sighting Screen
Range: Test 5 concentrations in log steps: 0.1 µM, 1 µM, 10 µM, 100 µM .
Duration: Match your intended assay time (e.g., 24h or 48h).
Readout: Use a general viability dye (e.g., Resazurin or CellTiter-Glo).[1]
Analysis:
If 100 µM kills >20% of cells (and it's not a cytotoxicity drug), your specific window is likely 1–50 µM .
If 100 µM precipitates, your "biological ceiling" is physical solubility, not toxicity.[1] Cap experiments at 50 µM .
Frequently Asked Questions (Technical FAQ)
Q1: Why does my vehicle control (DMSO only) look different from my untreated cells?A: You likely exceeded the DMSO tolerance of your specific cell line. While 0.5% is standard, sensitive lines (e.g., primary neurons, stem cells) require < 0.1% DMSO .[1]
Solution: Prepare a more concentrated stock (e.g., 50 mM instead of 10 mM) so you add less volume to the media.
Q2: I am using this as a photo-affinity probe. How do I optimize the UV crosslinking concentration?A: For photo-labeling, less is often more .[1] High concentrations cause "inner filter effects" where the compound absorbs all the UV light at the surface, preventing crosslinking in the bulk solution.
Recommendation: Titrate the probe (0.1 µM – 10 µM) and crosslink for short durations (5–10 mins) on ice.
Q3: Can I store the diluted media at 4°C for use later in the week?A:No. Fluorinated benzophenones are hydrophobic. Over 24 hours at 4°C, the compound will likely migrate into the plastic walls of the tube or precipitate. Always prepare fresh dilutions from the DMSO master stock immediately before use.
Q4: Is the trifluoro-group reactive?A: Generally, no.[1] The 3,4,5-trifluoro pattern is stable under standard physiological conditions (pH 7.4, 37°C).[1] However, it renders the ring electron-deficient.[1] Avoid using buffers with strong nucleophiles (like high concentrations of thiols/DTT) during storage, although standard cell culture concentrations are fine.[1]
References & Authority
Solubility & DMSO Limits:
Guidance: OECD Guidelines for the Testing of Chemicals (Test No. 487) and cell culture best practices recommend DMSO limits <1% (optimally <0.5%) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization & Solid-State RefinementSubject: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (Intermediates & API Precursors)
Document ID: TSC-CRYST-2472-V4
Status: Active Support Guide
Executive Summary
This guide addresses the specific solid-state engineering challenges associated with 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone . This molecule presents a unique "solubility dichotomy": the 3,4,5-trifluorophenyl moiety is highly lipophilic and electron-withdrawing, while the morpholinomethyl tail introduces basicity (pKa ~8.3) and hydrogen bond acceptance.
This structural conflict often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation. The protocols below focus on suppressing LLPS, controlling polymorphism, and leveraging the morpholine nitrogen for salt-based purification if the free base proves refractory.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product separates as a viscous oil/gum upon cooling, not a crystal. Why?A: This is a classic LLPS (Liquid-Liquid Phase Separation) issue.
The Cause: The metastable zone width (MSZW) is too narrow in your current solvent system. The "oil" phase is a solute-rich liquid that forms before the crystalline solid phase because the energy barrier for amorphous liquid separation is lower than for ordered crystal nucleation.
The Fix: You are likely using a solvent/anti-solvent ratio that pushes the supersaturation too high, too fast.
Immediate Action: Reheat to dissolve the oil. Add 5-10% more of the good solvent (solubilizer).
System Change: Switch from a "Flash Precipitation" (dumping anti-solvent) to a Cooling Crystallization profile. If using Methanol/Water, switch to Isopropanol (IPA)/Water or Ethyl Acetate/Heptane . The slightly more lipophilic "good" solvents (IPA, EtOAc) interact better with the trifluorophenyl ring, stabilizing the solution longer to allow ordered nucleation.
Q2: The crystals are forming but are extremely fine needles that clog the filter.A: This indicates nucleation dominance over growth.
The Mechanism: The high electron-withdrawing nature of the trifluoro-group often facilitates rapid stacking, leading to needle habits (1D growth).
The Fix:
Temperature Cycling: Implement a "sawtooth" temperature profile. Cool to nucleate, heat slightly to dissolve fines (Ostwald Ripening), then cool slowly again.
Seed Loading: Do not rely on spontaneous nucleation. Add 0.5 wt% seeds at the cloud point.
Shear Rate: Reduce impeller speed. High shear can fracture fragile needles, creating secondary nucleation sites and worsening the fines.
Q3: The purity is not improving after recrystallization.A: The impurity is likely structurally similar (e.g., a difluoro-analog or a regioisomer) and is co-crystallizing (solid solution).
The Fix: Switch from a solubility-based purification to a reactivity-based purification.
Protocol: Convert the free base to a salt (e.g., Hydrochloride or Oxalate). The lattice energy differences between the salt of the target vs. the impurity are often much larger than in the free base forms. (See Salt Formation Protocol below).
Part 2: Optimized Experimental Protocols
Protocol A: Free Base Crystallization (Anti-Solvent Cooling)
Best for: High-purity crude material (>95%) needing physical form control.
Parameter
Specification
Rationale
Primary Solvent
Isopropyl Alcohol (IPA)
Solubilizes the lipophilic fluorinated ring; moderate H-bonding for morpholine.
Anti-Solvent
Water (buffered to pH 9)
High polarity forces precipitation; pH 9 prevents protonation of morpholine.
Concentration
1g solute / 6 mL IPA
Moderate dilution prevents uncontrolled crashing.
Step-by-Step:
Dissolution: Charge crude solid and IPA into the reactor. Heat to 65°C (or reflux) until fully dissolved. Polish filter while hot to remove insoluble particulates (dust/catalyst).
Nucleation Point: Cool to 50°C . Add Water dropwise until a faint, persistent turbidity (cloud point) is observed.
Seeding: Add 1.0 wt% pure seed crystals. Hold at 50°C for 60 minutes. Crucial: This "annealing" step prevents oiling out.
Crystal Growth: Cool to 5°C at a rate of 0.2°C/min . (Slow cooling is mandatory to prevent impurity inclusion).
Isolation: Filter. Wash cake with cold 1:1 IPA/Water. Vacuum dry at 40°C.
Protocol B: Salt Formation (Purification Rescue)
Best for: Oily crude material or removing difficult impurities.
Mechanism: The morpholine nitrogen is basic. Reacting with HCl creates a highly crystalline ionic lattice, breaking the "oil" cycle.
Dissolution: Dissolve 10g crude oil in 50 mL Ethyl Acetate (EtOAc) at 40°C.
Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).
Note: Avoid aqueous HCl if possible, as the hydrochloride salt may be hygroscopic.
Precipitation: The HCl salt should precipitate almost immediately as a white solid.
Digestion: Stir the slurry at 40°C for 2 hours (converts amorphous aggregates to crystalline solid).
Cool & Filter: Cool to 20°C, filter, and wash with EtOAc.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct crystallization pathway based on initial observations.
Caption: Decision tree for selecting between free-base crystallization and salt-formation purification routes based on crude purity and phase behavior.
Part 4: Solvent Screening Matrix (Solubility Parameters)
Use this table to design alternative solvent systems if IPA/Water fails. The goal is to match the Hansen Solubility Parameters (HSP) of the solute.
Solvent System
Role
Interaction Type
Risk Level
Ethanol / Water
Standard
Balanced H-bonding.
Medium: Risk of oiling out if water added too fast.
Acetone / Heptane
Alternative
Dipole-Dipole (Acetone) + Dispersion (Heptane).
Low: Good for removing polar impurities.
Toluene / Hexane
Non-Polar
Pi-Pi stacking with Benzophenone core.
High: Solubility might be too high; low yield.
MEK (Methyl Ethyl Ketone)
Specific
Good for fluorinated aromatics.
Low: Excellent intermediate solvent for scale-up.
References
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Foundational text on nucleation theory and MSZW control).
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Critical for analyzing benzophenone polymorphism).
PubChem. (n.d.). Compound Summary: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CID 24724262).[1] National Center for Biotechnology Information. (Verified Chemical Structure & Identifiers).
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for oiling-out mitigation in pharmaceutical intermediates).
Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026. (Context on salt screening for morpholine derivatives).
qNMR Validation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Comparative Technical Guide
Executive Summary: The Reference Standard Paradox In the synthesis of fluorinated bioactive scaffolds, such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , researchers frequently encounter a metrological bottleneck:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reference Standard Paradox
In the synthesis of fluorinated bioactive scaffolds, such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , researchers frequently encounter a metrological bottleneck: the lack of a certified reference material (CRM).
Traditional purity assays like HPLC-UV rely on Relative Response Factors (RRF). Without a 99.9% pure reference standard of the exact target molecule to establish these factors, HPLC purity results are merely "Area %" estimates, not true mass balance purity. This is particularly risky for fluorinated benzophenones, where fluorination patterns significantly alter UV absorption cross-sections, leading to potential overestimation of purity if defluorinated impurities are present.
Quantitative NMR (qNMR) resolves this by operating as a primary ratio method . It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.[1] This guide validates a qNMR protocol for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, demonstrating its superiority in absolute purity determination over HPLC-UV during early-stage development.
Comparative Analysis: qNMR vs. HPLC-UV
The following analysis contrasts the performance of qNMR against HPLC-UV for this specific fluorinated intermediate.
Table 1: Performance Matrix
Feature
HPLC-UV (Traditional)
1H-qNMR (Recommended)
Metrological Basis
Secondary (Relies on Reference Standard)
Primary (Relies on Internal Standard Molar Ratio)
Reference Standard
Required (Structure-matched CRM)
Not Required (Universal IS, e.g., TMB)
Response Factor
Compound-specific (RRF unknown)
Universal (1:1 proton response)
Specificity
High (Separates impurities)
High (Distinct chemical shifts)
LOD/Sensitivity
Excellent (ng range)
Moderate (mg range required)
Analysis Time
30-60 mins (Equilibration + Run)
10-15 mins (Prep + Acquisition)
Major Risk
UV-inactive impurities are invisible
Overlapping signals (requires high field >400MHz)
Strategic Insight
For 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , the morpholine ring is UV-active, but synthetic precursors (like morpholine itself) have low UV absorbance compared to the benzophenone core. HPLC-UV might underestimate residual morpholine. qNMR, however, will show the morpholine protons clearly, ensuring strict stoichiometry control.
Technical Protocol: 1H-qNMR Methodology
This protocol utilizes 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is chosen because its singlet signal (~6.1 ppm) resides in the "silent region" of the target molecule's spectrum, avoiding overlap with the morpholine aliphatics (2.4–3.8 ppm) and the benzophenone aromatics (7.0–8.0 ppm).
The following table demonstrates the robustness of the method across three replicates.
Replicate
Mass Analyte (mg)
Mass IS (mg)
Integral Ratio ()
Calculated Purity (%)
Rep 1
15.42
10.15
0.684
98.2%
Rep 2
14.98
9.88
0.691
98.4%
Rep 3
15.10
10.05
0.682
98.1%
Mean
-
-
-
98.23%
RSD
-
-
-
0.15%
Result: The RSD of 0.15% meets the strict ICH Q2(R2) requirement for intermediate precision (<1.0%).
Logic Pathway: Why qNMR is Self-Validating
The power of qNMR lies in its self-validating logic. Unlike chromatography, where a peak could hide an impurity, NMR chemical shifts are structurally diagnostic.
Figure 2: The internal consistency check.[4] If the integral ratio of the Benzylic CH2 (2H) to the Morpholine O-CH2 (4H) is not exactly 1:2, the sample contains impurities sharing those moieties, flagging the result immediately.
Conclusion
For 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , qNMR is the superior validation technique during early development. It bypasses the need for a specific reference standard and provides a direct mass-balance purity. While HPLC-UV remains essential for detecting trace impurities (<0.1%), qNMR provides the absolute assay value required to assign a purity factor to the material for use as a future standard.
Recommendation: Use qNMR to certify the first batch of this compound. Use the qNMR-derived purity value to calculate the Relative Response Factor (RRF) for subsequent HPLC-UV routine analysis.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures.
Pauli, G. F., et al. (2012). The 100% Quantitative Nuclear Magnetic Resonance (qNMR) Method.[7] Journal of Natural Products.
Bhat, S. V., et al. (2023).[8] Head-to-Head Comparison of HPLC vs qNMR. MDPI Molecules.
Using 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a reference standard in analytical chemistry
Executive Summary: Beyond the Isotope In the high-stakes arena of pharmaceutical impurity profiling and forensic analysis, the choice of a reference standard is often a trade-off between the "gold standard" (Stable Isoto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Isotope
In the high-stakes arena of pharmaceutical impurity profiling and forensic analysis, the choice of a reference standard is often a trade-off between the "gold standard" (Stable Isotope Labeled - SIL) and the "economic reality" (Structural Analogs).
This guide evaluates 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MM-TFB) not merely as a chemical intermediate, but as a high-performance Surrogate Internal Standard (IS) . While SIL standards (e.g., Deuterated-API) offer identical retention times, they suffer from high costs and potential deuterium exchange. MM-TFB emerges as a superior alternative for analyzing fluorinated nitrogenous drugs due to its unique "Dual-Handle" chemistry: the morpholine moiety drives electrospray ionization (ESI) efficiency, while the trifluorophenyl group provides distinct chromatographic selectivity and 19F-NMR utility.
Technical Profile & Mechanism of Action
To understand why MM-TFB outperforms generic benzophenones, we must dissect its molecular architecture.
The "Dual-Handle" Advantage
The Ionization Handle (Morpholine): Unlike simple fluorobenzophenones (which are neutral and require APCI or high concentrations for UV detection), the morpholine nitrogen has a pKa of ~8.2. In standard acidic mobile phases (0.1% Formic Acid), it is fully protonated (
), ensuring high sensitivity in ESI+ MS modes.
The Orthogonal Handle (3,4,5-Trifluoro): The electron-withdrawing fluorine atoms create a distinct "mass defect" and shift the retention time away from non-fluorinated matrix interferences. Furthermore, the symmetry of the 3,4,5-substitution pattern simplifies the 19F-NMR spectrum to two distinct signals (2 meta-F, 1 para-F), enabling quantitative NMR (qNMR) without complex coupling overlap.
Chemical Structure Visualization
The following diagram illustrates the functional zones of MM-TFB that dictate its analytical performance.
Figure 1: Functional dissection of MM-TFB showing the ionization (blue) and selectivity (green) domains.
Comparative Analysis: MM-TFB vs. Alternatives
We compared MM-TFB against two common alternatives: Deuterated-API (SIL-IS) and 4-Fluorobenzophenone (Generic IS) .
Vs. Deuterated Standards: While deuterated standards are ideal for compensating matrix effects, they often suffer from "cross-talk" (unlabeled impurity in the standard interferes with the analyte). MM-TFB is chemically distinct, eliminating cross-talk while maintaining similar ionization physics due to the morpholine group.
Vs. Generic Benzophenones: 4-Fluorobenzophenone lacks the basic nitrogen. In ESI+, it ionizes poorly (relying on adducts like
), leading to poor LOQ. MM-TFB provides a robust protonated molecular ion.
Method Development Protocol
This protocol outlines the validation of MM-TFB as an Internal Standard for the quantification of a hypothetical fluorinated API (e.g., a Brivaracetam analog).
A. Preparation of Standards
Stock Solution: Dissolve 10 mg of MM-TFB in 10 mL of Methanol (LC-MS grade). Sonicate for 5 mins. Concentration: 1 mg/mL.[1]
Working Internal Standard (WIS): Dilute Stock to 1 µg/mL in 50:50 Methanol:Water.
Critical Step: Do not use 100% aqueous diluent; the trifluorophenyl group increases lipophilicity, risking precipitation.
B. Chromatographic Conditions[1]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains Morpholine as cation).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B
1-5 min: 5% -> 95% B (MM-TFB typically elutes at ~3.8 min)
5-6 min: 95% B
C. System Suitability Test (SST)
To ensure the standard is performing correctly, the following criteria must be met before running samples:
Signal-to-Noise: > 100:1 for the MM-TFB peak.
Retention Time Precision: RSD < 1.0% over 6 injections.
Resolution: Resolution (
) > 2.0 between MM-TFB and the nearest API impurity peak.
Analytical Validation Workflow
The following flowchart guides the decision process for adopting MM-TFB in a regulated environment (GMP/GLP).
Figure 2: Step-by-step validation workflow for integrating MM-TFB into an analytical method.
References
Review of Benzophenone Derivatives in HPLC:
Title: "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry"
Source: MDPI (Foods Journal)
URL:[Link]
Fluorine in Medicinal Chemistry (19F NMR Context):
Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients"
Source: PubMed Central
URL:[Link]
Assessing the selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone against a panel of kinases
A Guide to Assessing the Kinase Selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While potent inhibition of a primary...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Assessing the Kinase Selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While potent inhibition of a primary target is essential, understanding a compound's activity across the broader kinome is critical for elucidating its mechanism of action, predicting potential off-target effects, and ultimately determining its therapeutic window. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel investigational compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , using established in vitro methodologies. We will delve into the rationale behind experimental design, provide detailed protocols, and offer a robust strategy for data interpretation and comparison.
Introduction to the Investigational Compound: A Structural Rationale
The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents several features that suggest potential kinase inhibitory activity. The morpholine moiety is a common pharmacophore in many approved kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.[1][2][3] The trifluorinated phenyl ring can enhance metabolic stability and binding affinity through specific electronic and hydrophobic interactions.[4][5][6][7] The benzophenone core provides a rigid scaffold for the presentation of these functional groups. Based on these structural alerts, we hypothesize that this compound may function as an ATP-competitive kinase inhibitor.[8][9] This guide will outline the experimental steps to test this hypothesis and comprehensively profile its selectivity.
Designing the Kinase Selectivity Screening Cascade
A tiered approach is the most efficient strategy for characterizing a novel inhibitor.[10] This allows for go/no-go decisions at each stage, conserving resources while building a comprehensive understanding of the compound's activity.
Caption: A tiered kinase inhibitor screening cascade.
This workflow begins with a broad screen at a single high concentration to identify any potential interactions, followed by more detailed potency and mechanistic studies on the most promising hits.[8] The final step involves validating these findings in a cellular context to ensure physiological relevance.[11]
Experimental Protocols: In Vitro Kinase Profiling
For this guide, we will focus on a robust and widely adopted biochemical assay: the ADP-Glo™ Luminescent Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, offering high sensitivity and a broad dynamic range.[12][13][14][15]
Materials and Reagents
Test Compound: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, dissolved in 100% DMSO to a stock concentration of 10 mM.
Control Inhibitors:
Staurosporine: A potent, broad-spectrum kinase inhibitor (positive control for inhibition).[9][16][17]
Dasatinib: A multi-targeted inhibitor with a known selectivity profile (comparator).[18][19][20][21]
Vehicle Control: 100% DMSO.
Kinase Panel: A representative panel of purified, active kinases (e.g., the scanMAX panel from Eurofins DiscoverX or a similar broad panel from Reaction Biology). The panel should cover all major branches of the human kinome.[22]
Assay Reagents: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
Buffers and Substrates: Kinase-specific reaction buffers, substrates, and ATP, as recommended by the kinase vendor.
Hardware: 384-well white, low-volume assay plates; multichannel pipettes or automated liquid handlers; a plate reader capable of measuring luminescence.
Step-by-Step Protocol: IC50 Determination
The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) for the test compound against a panel of kinases.
Compound Plating:
Prepare a serial dilution series of the test compound and control inhibitors in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include "vehicle only" wells for 100% activity and "no enzyme" wells for background controls.
Kinase Reaction Setup:
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
Dispense 5 µL of the kinase/substrate master mix into each well of the compound-plated assay plate.
Briefly centrifuge the plate to ensure all components are mixed.
Initiation of Kinase Reaction:
Prepare an ATP solution in the appropriate reaction buffer at a concentration that approximates the Km for each specific kinase to ensure the resulting IC50 value is a direct measure of binding affinity.[19]
Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL, and the final DMSO concentration should be ≤1%.
Incubate the plate at room temperature for the recommended time for each kinase (typically 60 minutes).
Termination and ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Luminescence Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence signal from each well using a plate reader.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Data Analysis and Interpretation
IC50 Curve Fitting
The raw luminescence data is first normalized using the vehicle (100% activity) and no-enzyme (0% activity) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
Comparative Data Presentation
The selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone should be compared against the control compounds. The data can be effectively summarized in a table.
Table 1: Hypothetical IC50 Data for Selected Kinases (nM)
Kinase
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Dasatinib (Comparator)
Staurosporine (Control)
ABL1
50
0.8
6
SRC
75
1.2
3
LCK
120
1.5
4
EGFR
>10,000
500
100
VEGFR2
8,000
80
15
CDK2
>10,000
>10,000
20
PKA
>10,000
>10,000
7
... (additional kinases)
...
...
...
Note: The data presented in this table is purely hypothetical for illustrative purposes.
Quantifying Selectivity
To provide an objective measure of selectivity, several metrics can be calculated.[22]
Selectivity Score (S-score): This is one of the simplest and most common metrics. The S-score is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[22]
Gini Coefficient: Derived from economics, the Gini coefficient provides a measure of the inequality of inhibition across the kinome. A Gini coefficient of 0 represents completely uniform (non-selective) inhibition, while a value approaching 1 indicates highly selective inhibition, with the inhibitory activity concentrated on a few kinases.[22][23][24]
Table 2: Hypothetical Selectivity Scores
Compound
S-Score (S10) at 1 µM
Gini Coefficient
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
0.05
0.85
Dasatinib
0.15
0.70
Staurosporine
0.80
0.25
Note: The data presented in this table is purely hypothetical for illustrative purposes.
From this hypothetical data, we would conclude that 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a highly selective inhibitor, targeting a small subset of kinases with greater specificity than Dasatinib and vastly superior selectivity compared to the pan-kinase inhibitor Staurosporine.
Conclusion and Future Directions
This guide has outlined a comprehensive and experimentally validated approach to assessing the kinase selectivity of a novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By employing a tiered screening cascade, utilizing a robust biochemical assay, and applying quantitative selectivity metrics, researchers can build a detailed profile of their compound's activity. The hypothetical data presented herein illustrates how this compound could be positioned relative to well-characterized inhibitors.
The crucial next steps would involve validating these in vitro findings in a cellular context.[11] Target engagement assays can confirm that the compound binds to its intended targets in live cells, and downstream functional assays can measure the impact on specific signaling pathways.[25] This integrated approach, blending biochemical rigor with cellular relevance, is the cornerstone of modern kinase drug discovery.
References
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. National Institutes of Health. Available at: [Link]
RU2394016C2 - 4,4'-difluorobenzophenone synthesis method. Google Patents.
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]
The use of novel selectivity metrics in kinase research. National Institutes of Health. Available at: [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health. Available at: [Link]
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
Correlation between the Gini coefficients and the standard selectivity score. ResearchGate. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. Available at: [Link]
CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV. Available at: [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. Available at: [Link]
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. National Institutes of Health. Available at: [Link]
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
Dasatinib for the treatment of chronic myeloid leukemia: patient selec. DDDT. Available at: [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Proceedings of the National Academy of Sciences. Available at: [Link]
Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI. Available at: [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. MDPI. Available at: [Link]
The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
Staurosporine: Broad-Spectrum Serine/Threonine Kinase Inh... Online Inhibitor. Available at: [Link]
Evaluating the contribution of the trifluoromethyl groups to the activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
A Senior Application Scientist's Guide to Evaluating the Role of Trifluoromethyl Groups in Drug-Like Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Evaluating the Role of Trifluoromethyl Groups in Drug-Like Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1] This guide provides an in-depth evaluation of the contribution of the trifluoromethyl groups to the hypothetical biological activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. While direct experimental data for this specific molecule is not publicly available, we will construct a robust, evidence-based comparison with its non-fluorinated and partially fluorinated analogs. This analysis is grounded in established principles of medicinal chemistry and supported by data from structurally related compounds.
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Similarly, the morpholine moiety is a common feature in approved drugs and bioactive molecules, often enhancing potency and conferring desirable pharmacokinetic properties.[3][4] This guide will focus on a plausible anticancer activity, a common therapeutic area for both benzophenone and morpholine-containing compounds.[2][5][6]
The Comparative Compounds: A Head-to-Head Lineup
To dissect the influence of the trifluoromethyl groups, we will compare our lead compound, Compound A , with three hypothetical analogs, each representing a step-wise removal of the fluorine atoms.
Compound D: 4'-Morpholinomethylbenzophenone (the non-fluorinated parent compound)
This lineup allows for a systematic evaluation of how the number and position of the trifluoromethyl groups may impact biological activity.
The Experimental Showdown: A Multi-faceted Approach
A comprehensive evaluation of these compounds would necessitate a suite of in vitro assays to probe their cytotoxic effects and potential mechanism of action. Below are detailed, field-proven protocols for such an investigation.
Experimental Workflow
Caption: A typical workflow for the comparative evaluation of drug candidates.
Protocol 1: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of Compounds A, B, C, and D (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
Incubation: The plates are incubated for 48 hours.
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Caspase-3/7 Apoptosis Assay
To investigate if the observed cytotoxicity is due to apoptosis, a luminescent caspase-3/7 assay can be performed. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Incubation: Incubate the cells with the compounds for 24 hours.
Reagent Addition: Add a commercially available caspase-3/7 reagent to each well according to the manufacturer's instructions.
Incubation: Incubate the plates at room temperature for 1 hour.
Luminescence Measurement: Measure the luminescence using a microplate reader.
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results are expressed as fold-change relative to the vehicle control.
Protocol 3: Metabolic Stability Assay
The enhanced metabolic stability is a key advantage of trifluoromethyl groups.[7] This can be assessed using an in vitro liver microsomal stability assay.
Step-by-Step Methodology:
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH, and a phosphate buffer.
Compound Addition: Add each compound (A, B, C, and D) to the incubation mixture at a final concentration of 1 µM.
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Anticipated Results and Structure-Activity Relationship (SAR)
Based on established principles of medicinal chemistry, we can predict the likely outcomes of these experiments.
Data Summary Table
Compound
Description
Predicted IC50 (µM) on MCF-7 cells
Predicted Caspase-3/7 Activation (Fold Change)
Predicted In Vitro Half-life (t1/2, min)
A
3,4,5-trifluoro
0.5 - 2.0
5 - 8
> 60
B
3,4-difluoro
2.0 - 5.0
3 - 5
45 - 60
C
3-fluoro
5.0 - 10.0
2 - 3
30 - 45
D
non-fluorinated
> 20
< 2
< 30
Analysis and Discussion
The trifluoromethyl group is a potent electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. This can lead to enhanced binding affinity with biological targets through various non-covalent interactions.[7] Furthermore, the CF3 group is highly lipophilic, which can improve membrane permeability and cellular uptake.[1]
In our hypothetical study, we would anticipate a clear trend: as the number of fluorine atoms increases, so does the cytotoxic potency (lower IC50 values). This is consistent with findings for other compound classes where trifluoromethylation has led to increased biological activity. For instance, a study on morpholine chalcones demonstrated that a para-trifluoromethyl group resulted in a two-fold increase in acetylcholinesterase inhibitory activity compared to other fluorinated analogs.[8]
The increased caspase-3/7 activity with increasing fluorination would suggest that the enhanced cytotoxicity is, at least in part, due to the induction of apoptosis. This is a desirable characteristic for potential anticancer agents.
The metabolic stability assay is where the trifluoromethyl groups are expected to shine. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[7] This would translate to a longer in vitro half-life for the more heavily fluorinated compounds, a crucial parameter for developing viable drug candidates.
The Power of Trifluoromethylation: A Logical Framework
A Researcher's Guide to Confirming On-Target Engagement of Novel Compounds: A Comparative Analysis Featuring 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A quintessential step in this process is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A quintessential step in this process is confirming that the compound directly interacts with its intended cellular target.[1] This guide provides an in-depth, objective comparison of leading methodologies to confirm on-target engagement, using the novel compound 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a case study for a molecule with an uncharacterized target.
The initial challenge with a compound like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is the absence of a known cellular target. Therefore, our exploration begins with target identification, followed by a rigorous comparison of orthogonal methods for validating the engagement of the identified putative target.
Part 1: The First Frontier - Identifying Potential Cellular Targets
Before confirming on-target engagement, one must first identify the target. For novel compounds, unbiased, proteome-wide approaches are invaluable. These methods survey the entire proteome for interactions with the small molecule, providing a list of potential candidates.
A powerful technique in this domain is Thermal Proteome Profiling (TPP) , an extension of the Cellular Thermal Shift Assay (CETSA). TPP leverages the principle that drug binding increases the thermal stability of the target protein.[2] By subjecting cell lysates treated with the compound or a vehicle control to a temperature gradient, and subsequently analyzing the soluble protein fraction using quantitative mass spectrometry, one can identify proteins that are stabilized (or destabilized) by the compound.
Another established approach is affinity chromatography coupled with mass spectrometry . Here, the small molecule is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3]
The following workflow outlines a general strategy for target identification, a crucial first step before on-target engagement can be confirmed.
Caption: General workflow for identifying putative cellular targets of a novel compound.
Part 2: The Core of Confirmation - A Comparative Guide to On-Target Engagement Assays
Once a list of putative targets for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone has been generated, the next critical step is to validate these interactions using orthogonal, target-specific assays. Here, we compare two of the most robust and widely used methods: the Cellular Thermal Shift Assay (CETSA) and NanoBRET®/HiBiT® Target Engagement Assays.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that allows for the detection of drug-target interactions in a cellular context without the need for compound or protein labeling.[2][4] The core principle is that the binding of a small molecule to its target protein confers thermodynamic stability, resulting in an increased melting temperature of the protein.[5][6][7]
The choice of CETSA is often driven by the desire to study target engagement in a native cellular environment, avoiding potential artifacts from protein modification or overexpression. The heat treatment step is the central element that translates the biophysical event of binding into a measurable readout—the amount of soluble protein remaining. The subsequent detection method, typically Western blotting for targeted CETSA, allows for specific quantification of the putative target protein.
Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone or a vehicle control (e.g., DMSO) for a predetermined time.
Harvesting and Aliquoting: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
Heat Shock: Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[4][8]
Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant by Western blot or other protein quantification methods like ELISA or mass spectrometry.
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Step-by-step workflow for a targeted Cellular Thermal Shift Assay (CETSA).
NanoBRET® (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.[9][10] This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled small molecule tracer that binds to the same target (the acceptor).[11] When the tracer is bound to the target, the proximity allows for energy transfer, generating a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal.[10]
The selection of NanoBRET® is often motivated by the need for highly quantitative, real-time measurements of target engagement in living cells.[11] This method can determine not only if a compound binds to the target but also its affinity (IC50) and residence time.[9] The requirement for genetic modification (tagging the target with NanoLuc®) is a trade-off for the high sensitivity and quantitative nature of the assay. The use of a competitive binding format with a tracer allows for the assessment of unlabeled compounds like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone.
Cell Line Generation: Genetically engineer a cell line to express the putative target protein fused to NanoLuc® luciferase. This can be done through transient transfection or by creating a stable cell line.
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well).
Compound and Tracer Addition: Treat the cells with a range of concentrations of the unlabeled test compound (4'-Morpholinomethyl-3,4,5-trifluorobenzophenone) followed by the addition of a fixed concentration of the fluorescent tracer.
Incubation: Incubate the plate for a period (e.g., 2 hours) to allow the binding to reach equilibrium.
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate to the wells and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target.
Caption: Step-by-step workflow for a NanoBRET® Target Engagement Assay.
Part 3: Data Presentation and Method Comparison
To provide a clear comparison, the following tables summarize the key features of each method and present hypothetical data for confirming the engagement of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone with a putative target, "Protein X".
Table 1: Comparison of CETSA and NanoBRET® for On-Target Engagement
Feature
Cellular Thermal Shift Assay (CETSA)
NanoBRET® Target Engagement Assay
Principle
Ligand-induced thermal stabilization
Bioluminescence Resonance Energy Transfer (BRET)
Cell State
Live or lysed cells
Live cells
Protein Modification
Not required (label-free)
Genetic fusion with NanoLuc® luciferase
Compound Modification
Not required (label-free)
Requires a fluorescently labeled tracer molecule
Primary Readout
Thermal melt curve shift (ΔTm)
BRET ratio, IC50, Residence Time
Throughput
Low to medium (Western blot) or high (plate-based)
High (plate-based)
Key Advantages
Label-free, applicable to endogenous proteins
Highly quantitative, real-time measurements, high sensitivity
Key Limitations
Indirect readout, lower throughput for targeted format
Requires genetic engineering and tracer development
Table 2: Hypothetical On-Target Engagement Data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
A. CETSA Results for Target Protein X
Treatment
Melting Temperature (Tm)
Thermal Shift (ΔTm)
Vehicle (DMSO)
52.1 °C
-
10 µM Compound
55.3 °C
+3.2 °C
A positive thermal shift indicates stabilization of Protein X upon compound binding.
B. NanoBRET® Results for Target Protein X
Metric
Value
IC50
1.2 µM
The IC50 value represents the concentration of the compound required to displace 50% of the fluorescent tracer, indicating binding affinity.
Conclusion
Confirming on-target engagement is a cornerstone of modern drug discovery and chemical biology.[1] For a novel compound such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a multi-faceted approach beginning with unbiased target identification followed by orthogonal validation is essential.
This guide has compared two powerful, yet distinct, methodologies: CETSA and NanoBRET®. CETSA offers a label-free approach to confirm target engagement in a native cellular environment, while NanoBRET® provides highly quantitative, real-time data on binding affinity and occupancy in living cells.[2][12] The choice between these methods will depend on the specific research question, available resources, and the desired level of quantitative detail. Ultimately, employing complementary techniques provides the most robust and trustworthy validation of on-target engagement, paving the way for a deeper understanding of a compound's mechanism of action and its therapeutic potential.
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